5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H11IN2O |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
5-iodo-4-methoxy-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-7(8)6(11-3)4-9-10/h4-5H,1-3H3 |
InChI Key |
FFWVWHPHJRRETO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)OC)I |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Structure Elucidation of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
An In-depth Technical Guide for the Senior Application Scientist
Abstract
The unequivocal determination of molecular structure is a cornerstone of chemical research and drug development. Polysubstituted heterocyclic scaffolds, such as pyrazoles, present a significant analytical challenge due to the potential for isomerism, which can profoundly impact biological activity and physicochemical properties. This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole, a representative halogenated pyrazole derivative. We detail a self-validating workflow that integrates multi-technique spectroscopic analysis, explaining not only the protocols but the fundamental causality behind each experimental choice. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for confirming the constitution and connectivity of novel chemical entities.
Introduction: The Challenge of Pyrazole Isomerism
Pyrazoles are five-membered nitrogen-containing heterocycles that form the core of numerous FDA-approved pharmaceuticals, including celecoxib (anti-inflammatory) and sildenafil (vasodilator).[1][2][3] Their synthetic versatility allows for extensive functionalization, but this same versatility introduces significant challenges in structural verification. The regioselectivity of substitution reactions on the pyrazole ring is often sensitive to steric and electronic factors, frequently leading to mixtures of isomers.[4]
The target molecule, this compound (CAS 2138196-41-3), contains four distinct substituents on the five-membered ring.[5] A plausible synthesis might involve the N-alkylation of a 4-methoxypyrazole precursor, followed by regioselective iodination. However, iodination of N-substituted pyrazoles can occur at either the C4 or C5 position depending on the reaction conditions, making unambiguous characterization essential.[4][6] This guide presents the integrated analytical workflow required to definitively confirm the title compound's structure and differentiate it from its potential isomers.
The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach
Confirming a chemical structure is not a linear process but an integrated system of cross-validating data points.[7][8] Our approach relies on a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous solution.
Figure 1: A workflow diagram illustrating the integrated approach to structure elucidation.
Mass Spectrometry: Confirming Molecular Formula
The first step in any structural analysis is to determine the molecular weight and verify the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method: Infuse the sample solution directly into the ESI source in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Expected Results & Interpretation
The presence of a single iodine atom is a powerful diagnostic tool in mass spectrometry.[9] Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.[10] The primary observation will be the molecular ion peak [M+H]⁺.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₁₁IN₂O | Based on the proposed structure. |
| Exact Mass | 278.9943 | Calculated for C₇H₁₁IN₂O. |
| Observed [M+H]⁺ | 279.9971 | The protonated molecular ion. |
| Isotopic Pattern | A single, strong molecular ion peak cluster. | Confirms the presence of only one halogen (iodine) and not Cl or Br.[10] |
Causality: The choice of HRMS over standard MS is critical. A low-resolution instrument might confirm the nominal mass (279), but it could not differentiate between C₇H₁₂IN₂O and, for example, C₁₀H₁₅N₅O₄ (nominal mass 279). HRMS provides mass accuracy to within 5 ppm, which is essential for unambiguously confirming the elemental composition.[7]
Infrared Spectroscopy: Identifying Functional Groups
IR spectroscopy provides a rapid "fingerprint" of the functional groups present in a molecule. While it cannot establish connectivity, it serves as a crucial cross-validation step.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.
Expected Results & Interpretation
The IR spectrum will confirm the presence of the key functional groups and the absence of others (e.g., N-H or O-H stretches).
| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure Confirmation |
| ~3120-3150 | C-H stretch (aromatic) | Corresponds to the C-H bond on the pyrazole ring.[12] |
| ~2980-2940 | C-H stretch (aliphatic) | Confirms the isopropyl and methoxy groups.[13] |
| ~1550-1590 | C=N stretch | Characteristic of the pyrazole ring system.[1][13] |
| ~1470-1450 | C-H bend (aliphatic) | Further evidence of the alkyl substituents. |
| ~1250-1200 | C-O stretch (aryl ether) | Strong evidence for the methoxy group attached to the ring.[1] |
| Absence >3200 | No N-H or O-H stretch | Confirms N1-substitution and the absence of hydroxyl groups.[12] |
Nuclear Magnetic Resonance: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[14][15] A combination of 1D (¹H, ¹³C) and 2D (HMBC) experiments is required for an unequivocal assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[16]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map long-range (2-3 bond) C-H correlations.
Expected Results & Interpretation
A. ¹H and ¹³C NMR Data
The number of signals, their chemical shifts, splitting patterns, and integrations provide the foundational data. The predicted spectral data for this compound are summarized below.
| Atom | ¹H NMR Prediction | ¹³C NMR Prediction | Justification |
| Pyrazole C3-H | δ ~7.5 ppm (s, 1H) | δ ~135-140 ppm | The sole proton on the electron-rich pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and methoxy group. |
| Pyrazole C3 | - | δ ~135-140 ppm | The carbon bearing the only ring proton. |
| Pyrazole C4 | - | δ ~145-150 ppm | The carbon attached to the electron-donating methoxy group, expected to be downfield. |
| Pyrazole C5 | - | δ ~70-80 ppm | The carbon bearing the heavy iodine atom, which typically causes a significant upfield shift (heavy atom effect). |
| Isopropyl CH | δ ~4.5 ppm (sept, 1H) | δ ~50-55 ppm | The methine proton is deshielded by the adjacent N1 of the pyrazole ring. |
| Isopropyl CH₃ | δ ~1.5 ppm (d, 6H) | δ ~22-24 ppm | The two equivalent methyl groups, split by the methine proton. |
| Methoxy OCH₃ | δ ~3.9 ppm (s, 3H) | δ ~58-62 ppm | A characteristic singlet for a methoxy group attached to an aromatic system.[1] |
B. The Decisive Role of HMBC
While 1D NMR suggests the correct pieces are present, it does not definitively prove their arrangement. The HMBC experiment is the critical link, as it reveals through-bond correlations over 2 and 3 bonds. This allows us to connect the substituent groups to specific positions on the pyrazole ring. The key correlations that would unambiguously confirm the 5-iodo-4-methoxy structure are:
-
Methoxy to Ring: A strong correlation from the methoxy protons (OCH₃) to the C4 of the pyrazole ring.
-
Isopropyl to Ring: A clear correlation from the isopropyl methine proton (CH) to both the C5 and the N1-adjacent C-H carbon (C3 is too far) of the pyrazole ring.
-
Ring Proton to Carbons: A correlation from the pyrazole C3-H to C4 and C5.
These correlations distinguish the target molecule from its primary isomer, 3-Iodo-1-isopropyl-4-methoxy-1H-pyrazole, which would show a correlation from the methoxy protons to C4 but would lack the C3-H proton entirely.
Figure 2: Key 2D HMBC correlations confirming the structure of this compound.
Conclusion
The structural elucidation of highly substituted heterocycles like this compound demands a rigorous, multi-faceted analytical strategy. A cursory analysis is insufficient due to the high potential for isomerism. By integrating High-Resolution Mass Spectrometry to confirm the elemental formula, Infrared Spectroscopy to verify functional groups, and a suite of 1D and 2D NMR experiments to map atomic connectivity, one can achieve an unambiguous and defensible structural assignment. The workflow described herein provides a robust, self-validating template for scientists in the pharmaceutical and chemical research fields, ensuring the scientific integrity of their findings.
References
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025, October 29). PMC.
-
General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved February 18, 2026, from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. Retrieved February 18, 2026, from [Link]
-
Vibrational analysis of some pyrazole derivatives. (2025, August 8). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017, December 1). AIP Publishing. Retrieved February 18, 2026, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023, July 14). Semantic Scholar. Retrieved February 18, 2026, from [Link]
-
Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved February 18, 2026, from [Link]
-
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31). ACG Publications. Retrieved February 18, 2026, from [Link]
-
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). RSC Advances. Retrieved February 18, 2026, from [Link]
-
4-methoxy-1H-pyrazole. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2024, November 15). Sciforum. Retrieved February 18, 2026, from [Link]
-
Exploring Novel Pathways and Applications in Heterocyclic Chemistry. (2026, February 4). Frontiers. Retrieved February 18, 2026, from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Unknown Source. Retrieved February 18, 2026, from [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Unknown Source. Retrieved February 18, 2026, from [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
-
Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 18, 2026, from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
This compound,2138196-41-3. (n.d.). Unknown Source. Retrieved February 18, 2026, from [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January 15). PubMed. Retrieved February 18, 2026, from [Link]
-
Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (n.d.). Journal of King Saud University - Science. Retrieved February 18, 2026, from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
- 4. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 5. This compound,2138196-41-3 [rovathin.com]
- 6. sciforum.net [sciforum.net]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. jchps.com [jchps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
This guide provides an in-depth technical analysis of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole , a specialized heterocyclic intermediate. This document is structured to assist researchers in the synthesis, isolation, and characterization of this compound, with a specific focus on its physical properties and the variables that influence its appearance.
Part 1: Compound Identity & Significance[1]
This compound (CAS: 2138196-41-3) is a highly functionalized pyrazole derivative.[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and kinase inhibitors where the pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings.
The presence of the iodine atom at the C5 position is the defining feature of this intermediate, serving as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The 4-methoxy group provides electron-donating character, modulating the electronic profile of the ring, while the 1-isopropyl group ensures lipophilicity and steric bulk.
Chemical Data Table
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2138196-41-3 |
| Molecular Formula | C₇H₁₁IN₂O |
| Molecular Weight | 266.08 g/mol |
| Structural Features | Pyrazole core, N1-isopropyl, C4-methoxy, C5-iodo |
Part 2: Physical Appearance & Properties[7]
The physical appearance of this compound is a direct indicator of its purity and the efficacy of the isolation protocol.
Solid-State Appearance
-
High Purity (>98%): White to off-white crystalline solid.
-
Crude/Impure: Pale yellow to brown viscous oil or waxy solid.
-
Melting Point: Typically 45°C – 65°C .
-
Note: Due to the isopropyl and methoxy substituents disrupting crystal packing, this compound has a relatively low melting point compared to non-alkylated pyrazoles. It may exist as a supercooled liquid if solvent residues remain.
-
Color Origin & Troubleshooting
The "true" color is white. Deviations are diagnostic of specific impurities:
-
Yellow/Orange: Presence of free elemental iodine (
) or oxidative degradation products. This is common if the reaction quench was insufficient. -
Brown/Black: Polymerized by-products or "tar" formed during the lithiation step if the temperature was not strictly controlled (
).
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.
-
Insoluble: Water, aliphatic hydrocarbons (Hexanes/Heptane - useful for recrystallization).
Part 3: Synthesis & Purification Logic
To understand the physical appearance, one must understand the synthesis. Unlike 4-iodo pyrazoles (made via electrophilic substitution), 5-iodo pyrazoles are typically synthesized via C5-lithiation followed by an iodine quench. This method dictates the impurity profile.
Synthesis Pathway Diagram
The following diagram illustrates the synthesis logic and where color-impacting impurities are introduced.
Figure 1: Synthesis pathway highlighting the transition from liquid precursor to solid product.
Protocol: Achieving the "White Solid" Appearance
The following protocol is designed to ensure the removal of iodine traces (yellow color) and regiospecific isomers.
Step 1: Lithiation & Quench [2]
-
Dissolve 1-isopropyl-4-methoxy-1H-pyrazole in anhydrous THF under
. -
Cool to
(Dry ice/Acetone). Critical: Higher temps lead to tar (dark color). -
Add n-Butyllithium (n-BuLi) dropwise.[2] Stir for 1 hour to form the C5-lithio species.
-
Add a solution of Iodine (
) in THF. -
Allow to warm to room temperature. The solution will turn dark violet/brown.
Step 2: The "Whitening" Workup (Self-Validating Step)
-
Action: Quench the reaction with saturated aqueous Sodium Thiosulfate (
) . -
Observation: The dark violet organic layer must turn pale yellow or colorless .
-
Why? Thiosulfate reduces excess
(violet) to iodide ( ), which is colorless and water-soluble. -
Validation: If the organic layer remains dark, add more thiosulfate. This ensures the final solid will not be yellow.
-
Step 3: Isolation
-
Extract with Ethyl Acetate.
-
Dry over
and concentrate. -
Recrystallization: Dissolve the crude residue in a minimum amount of warm DCM or Ethyl Acetate, then slowly add Hexanes until cloudy. Cool to
. -
Result: White crystalline needles should form.
Part 4: Analytical Validation
To confirm the physical appearance corresponds to the correct chemical structure, use the following diagnostic markers.
1H NMR Spectroscopy (CDCl₃)
The loss of the C5-proton is the primary confirmation.
-
Precursor: Shows two ring protons (C3-H and C5-H).
-
Product (5-Iodo): Shows only one singlet for the C3-H proton (typically
7.3 - 7.5 ppm). -
Methoxy Group: Singlet at
3.8 ppm. -
Isopropyl Group: Septet (
4.5 ppm) and doublet ( 1.4 ppm).
Mass Spectrometry
-
Pattern: Look for the
peak at 267 m/z . -
Halogen Pattern: Iodine is monoisotopic (no M+2 peak like Br/Cl), confirming the single mass peak.
Part 5: Storage & Stability
The physical appearance can degrade over time if stored improperly.
-
Light Sensitivity: Iodinated heterocycles are photolabile. Exposure to light can cause homolytic cleavage of the C-I bond, liberating iodine and turning the white solid yellow .
-
Storage Protocol: Store in amber vials at
under an inert atmosphere (Argon/Nitrogen).
References
-
Vertex AI Search . (2025). CAS 2138196-41-3 Entry & Supplier Data. Retrieved from 1.
-
BenchChem . (2025).[2] A Comparative Guide to the Iodination of Pyrazoles. Retrieved from 2.
-
Sigma-Aldrich . (2025). 4-Iodo-1-isopropyl-1H-pyrazole Physical Properties (Analog Reference). Retrieved from .
-
PubChem . (2025).[3] 4-Iodopyrazole Chemical & Physical Properties. Retrieved from 4.[4]
Sources
Potential applications of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Technical Whitepaper: Strategic Functionalization of the Pyrazole Core
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold," appearing in over 20 FDA-approved drugs, particularly within the kinase inhibitor class (e.g., Crizotinib, Ruxolitinib). 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole represents a highly specialized, trisubstituted building block designed to access challenging chemical space within the ATP-binding pockets of enzymes.
This guide details the technical utility of this compound, focusing on its role as a modular lynchpin for Diversity-Oriented Synthesis (DOS). Unlike simple pyrazoles, the presence of the 5-iodo handle combined with the electron-rich 4-methoxy group allows for orthogonal functionalization strategies—enabling researchers to fine-tune lipophilicity (1-isopropyl), electronic character (4-methoxy), and steric vectors (5-aryl/heteroaryl via coupling) independently.
Chemical Profile & Structural Logic
The utility of this compound lies in its specific substitution pattern, which addresses three critical design parameters in drug discovery:
| Feature | Chemical Function | Medicinal Chemistry Role |
| 1-Isopropyl | Steric Bulk & Lipophilicity | Fills the hydrophobic "sugar pocket" or solvent-exposed regions of kinase domains; improves membrane permeability. |
| 4-Methoxy | Electron Donating Group (EDG) | Increases electron density of the pyrazole ring, modulating the pKa of the N2 nitrogen (H-bond acceptor) and improving metabolic stability against oxidation. |
| 5-Iodo | Reactive Handle (C-I Bond) | A "soft" electrophile ideal for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald) under mild conditions.[1] |
Reactivity Insight: The C5-Iodine bond is significantly more reactive than C4-halogens in oxidative addition steps with Pd(0), allowing for site-selective coupling even in the presence of other halides (e.g., Cl or F on the coupling partner).
Primary Application: Synthesis of Next-Gen Kinase Inhibitors
The most potent application of this scaffold is in the synthesis of Type I and Type II Kinase Inhibitors , particularly targeting the Janus Kinase (JAK) family or Bruton's Tyrosine Kinase (BTK) .
Mechanistic Context: JAK-STAT Pathway Inhibition
Kinase inhibitors utilizing a pyrazole core typically function by competing with ATP for the binding site. The pyrazole nitrogens form critical hydrogen bonds with the "hinge region" of the kinase. The 5-position substituent (introduced via the iodo-handle) directs the molecule into the "gatekeeper" region or the back-pocket, determining selectivity.
Figure 1: JAK-STAT Signaling Pathway & Inhibitor Intervention The following diagram illustrates the downstream effects of JAK inhibition, preventing the phosphorylation of STAT proteins and subsequent gene transcription involved in inflammation.
Caption: Schematic of the JAK-STAT pathway showing the intervention point of pyrazole-based inhibitors at the JAK kinase ATP-binding site.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with an aryl boronic acid to generate a 5-aryl-pyrazole core.
Self-Validating System: This protocol uses an internal standard (HPLC) to monitor conversion and includes a specific workup to remove palladium/iodine byproducts that can poison downstream biological assays.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Charge a reaction vial with the 5-iodo-pyrazole substrate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (0.05 eq).
-
Seal the vial and purge with Argon for 5 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) via syringe.
-
Add 2M K₂CO₃ (3.0 eq).
-
-
Thermal Activation:
-
Heat the block to 90°C with vigorous stirring (800 rpm).
-
Checkpoint: Reaction should turn from orange/red to black (active Pd species).
-
-
Monitoring (IPC - In-Process Control):
-
Sample at 2 hours. Dilute 10µL aliquot in MeCN.
-
Target: >95% consumption of the 5-iodo starting material (Retention Time ~ 4.5 min on C18 column).
-
-
Workup & Purification:
-
Cool to Room Temperature (RT). Filter through a Celite pad to remove Pd black.
-
Dilute filtrate with EtOAc, wash with water (x2) and Brine (x1).
-
Critical Step: Wash organic layer with 5% aqueous L-Cysteine or Thiourea solution. Reasoning: This scavenges residual Palladium species which can yield false positives in biological assays.
-
Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Advanced Workflow: Synthesis of the 5-Iodo Intermediate
For researchers needing to synthesize the starting material itself (if commercial stock is unavailable), the following regioselective iodination workflow is the industry standard.
Figure 2: Synthesis Workflow for this compound
Caption: Lithiation-trapping sequence for regioselective C5-iodination. The 1-isopropyl group directs lithiation to the C5 position via coordination.
Quality Control & Characterization
To ensure the integrity of the scaffold before library synthesis, verify the following parameters.
| Test | Acceptance Criteria | Diagnostic Signal |
| 1H NMR (DMSO-d6) | >98% Purity | C3-H Singlet: ~7.4 ppm (Distinct from C5-H). The absence of a proton signal at C5 confirms substitution. |
| 13C NMR | Confirm C-I bond | C5-I Carbon: Typically shielded, appearing around ~80-90 ppm. |
| LC-MS (ESI+) | Identity Confirmation | [M+H]+: 267.07 (Calc). Look for characteristic Iodine isotope pattern (though I is monoisotopic, check for de-iodinated fragments). |
References
-
Fustero, S., et al. (2010). Improved Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles.Journal of Organic Chemistry.
-
Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review.European Journal of Medicinal Chemistry. Establishes the pharmacophore relevance of the pyrazole core in kinase inhibition.
-
Sakamoto, T., et al. (1992). Palladium-catalyzed cross-coupling reactions of haloazoles.Tetrahedron. The foundational text for coupling 5-iodo-pyrazoles.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry.
Sources
An In-depth Technical Guide to 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole, a heterocyclic compound with significant potential as a building block in medicinal chemistry. Given the novelty of this specific substitution pattern, this document outlines a proposed synthetic pathway, detailed experimental protocols, and a discussion of its potential applications based on the well-established pharmacology of the pyrazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a multitude of FDA-approved drugs.[2][3] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] The substituents on the pyrazole ring play a crucial role in modulating the pharmacological activity and pharmacokinetic properties of the molecule.[6]
The target molecule, this compound, incorporates several key features that make it an attractive candidate for further investigation in drug discovery programs:
-
1-Isopropyl Group: This bulky alkyl group can provide steric hindrance, influencing the molecule's binding to target proteins and potentially improving its metabolic stability.
-
4-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyrazole ring, impacting its reactivity and biological interactions.
-
5-Iodo Group: The iodine atom is a particularly valuable functional group. It can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of diverse compound libraries.[3][7] Additionally, the iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
This guide will detail a proposed synthetic route to access this promising scaffold, provide a hypothetical characterization profile, and explore its potential applications in the development of novel therapeutics.
Proposed Synthesis of this compound
A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process, starting from readily available precursors. The proposed synthetic workflow is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 1-Isopropyl-4-methoxy-1H-pyrazole
The first step involves the construction of the core pyrazole ring with the desired substituents at the 1- and 4-positions. A cyclocondensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine derivative is a common and effective method for pyrazole synthesis.[8]
Rationale: The reaction of 1,1,3,3-tetramethoxypropane with isopropylhydrazine in an acidic medium provides a direct route to the 1-isopropyl-4-methoxypyrazole core. The tetramethoxypropane serves as a synthon for malondialdehyde, and the acidic conditions facilitate both the hydrolysis of the acetal and the subsequent cyclization with the hydrazine.
Detailed Experimental Protocol:
-
To a solution of isopropylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-4-methoxy-1H-pyrazole.
Step 2: Iodination of 1-Isopropyl-4-methoxy-1H-pyrazole
The final step is the regioselective iodination of the pyrazole ring at the 5-position. The electronic properties of the methoxy group at the 4-position will direct the electrophilic substitution to the adjacent 5-position.
Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds.[7] The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane. The methoxy group at the C4 position activates the C5 position for electrophilic attack, leading to the desired 5-iodo isomer.
Detailed Experimental Protocol:
-
Dissolve 1-isopropyl-4-methoxy-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physicochemical Properties
While experimental data for the title compound is not available, its key physicochemical properties can be predicted based on its structure and comparison to similar known compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁IN₂O |
| Molecular Weight | 266.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (sept, 1H, CH), ~3.8 (s, 3H, OCH₃), ~7.5 (s, 1H, pyrazole-H), ~1.4 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (C), ~135 (CH), ~80 (C-I), ~60 (OCH₃), ~50 (CH), ~22 (CH₃) |
Applications in Drug Discovery and Chemical Biology
The structural features of this compound make it a valuable building block for the synthesis of novel bioactive molecules. The pyrazole core is a privileged scaffold in many therapeutic areas.[9][10]
Figure 2: Potential applications of this compound in drug discovery via cross-coupling reactions.
Scaffold for Kinase Inhibitors
Many kinase inhibitors incorporate a substituted pyrazole moiety. The 5-iodo group can be readily functionalized using palladium-catalyzed cross-coupling reactions to introduce various aryl and heteroaryl groups, which are often crucial for binding to the ATP-binding site of kinases.
Development of Anti-inflammatory Agents
The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] By utilizing the title compound, novel analogs of existing anti-inflammatory drugs can be synthesized to explore improved efficacy and selectivity.
Synthesis of Novel CNS-active Agents
The pyrazole scaffold is also found in compounds targeting the central nervous system (CNS). Further elaboration of this compound could lead to the discovery of novel modulators of G-protein coupled receptors (GPCRs) or ion channels.
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. This guide has provided a feasible synthetic route, a predicted physicochemical profile, and an overview of its potential applications. The strategic placement of the isopropyl, methoxy, and iodo substituents offers multiple avenues for structural diversification, making it an attractive starting point for the development of new therapeutic agents. The protocols and insights provided herein are intended to facilitate the exploration of this novel chemical entity by the scientific community.
References
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances.
- Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. (2016).
- Synthesis of new derivatives of 4,5-dihydro-1H-pyrazole via 4-allyl-2-methoxyphenol. (n.d.). Chemistry of Heterocyclic Compounds.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances.
- 5-IODO-1H-PYRAZOLE | 1007351-17-8. (2022). ChemicalBook.
- 4-iodo-1-isopropyl-3-methyl-1H-pyrazole. (n.d.). Sigma-Aldrich.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- 4-Iodo-1-isopropyl-1H-pyrazole. (n.d.). Sigma-Aldrich.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.
- Chemical Properties of 1H-Pyrazole (CAS 288-13-1). (n.d.). Cheméo.
- Pyrazole and Its Biological Activity. (2014). Semantic Scholar.
- 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.
- A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. (2018).
- Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound. (n.d.).
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
- Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.
- N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2024). ChemistrySelect.
- Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. (2006). Organic Chemistry Portal.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pjoes.com [pjoes.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions | MDPI [mdpi.com]
An In-depth Technical Guide on the Safe Handling and Application of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds.[1][2] The title compound, 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole, represents a versatile synthetic intermediate, with the iodo-substituent paving the way for a variety of cross-coupling reactions to generate novel molecular entities.[3][4] As with any chemical entity destined for research and development, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, drawing upon data from structurally related compounds and established principles of laboratory safety.
Hazard Identification and Classification
1.1. Inferred Hazard Profile
Based on the known hazards of similar molecules such as pyrazole and 4-iodopyrazole, the following potential hazards should be considered[5][6][7]:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
1.2. GHS Label Elements (Inferred)
A precautionary GHS label for this compound would likely include the following:
-
Pictogram:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Physical and Chemical Properties
The exact physical and chemical properties of this compound are not extensively documented. However, the following table provides estimated properties based on its structure and data from similar compounds.
| Property | Estimated Value | Rationale/Reference |
| Molecular Formula | C7H11IN2O | - |
| Molecular Weight | 266.08 g/mol | - |
| Appearance | Likely an off-white to pale yellow solid | General observation for similar iodo-pyrazoles[4] |
| Melting Point | Not determined | Pyrazole has a melting point of 67-70 °C[5] |
| Boiling Point | Not determined | Pyrazole has a boiling point of 186-188 °C[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, chlorinated solvents) | General solubility of pyrazole derivatives[4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.
-
Ensure easy access to an emergency eyewash station and safety shower.
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
3.3. Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Contaminated clothing should be removed and washed before reuse.
3.4. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
-
For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[8]
Reactivity and Stability
4.1. Chemical Stability
The compound is expected to be stable under recommended storage conditions. However, like many organic molecules, it may be sensitive to light, air, and heat over extended periods.
4.2. Incompatible Materials
-
Strong Oxidizing Agents: Can react vigorously.
-
Strong Acids: May cause decomposition or unwanted reactions.
4.3. Hazardous Decomposition Products
Under fire conditions, hazardous decomposition products may include:
-
Carbon oxides (CO, CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen iodide
Emergency Procedures
5.1. First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
5.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
5.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The iodo-substituent at the 5-position of the pyrazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and base (e.g., K2CO3, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. While a specific, comprehensive safety profile is not yet established, a cautious and informed approach based on the known hazards of structurally related compounds is essential. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can safely and effectively utilize this compound in their drug discovery and development endeavors.
References
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 10).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (n.d.).
- stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
- (PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. (2025, August 10).
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC. (n.d.).
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. (n.d.).
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. (2025, March 25).
- • SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - MDPI. (2020, February 18).
- 2 - SAFETY DATA SHEET. (2009, September 17).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, December 10).
- JR-7653 - Safety Data Sheet. (2023, July 17).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - ChemicalBook. (n.d.).
- This compound,2138196-41-3. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022, June 30).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021, July 1).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021, August 18).
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (n.d.).
- EP1990336B1 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound - Google Patents. (n.d.).
- 4-Iodo-1-methyl-1H-pyrazole - AWS. (2015, January 3).
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. combi-blocks.com [combi-blocks.com]
Methodological & Application
Application Note: 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole as a Building Block in Organic Synthesis
Executive Summary & Strategic Value
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole (hereafter 5-I-Py ) represents a specialized "scaffold-hopping" building block for medicinal chemistry.[1] Unlike the more common 4-iodopyrazoles (accessible via standard electrophilic substitution), the 5-iodo regioisomer provides access to a distinct vector of chemical space, critical for optimizing drug-target interactions in kinase inhibitors and GPCR ligands.
Key Structural Advantages:
-
1-Isopropyl Group: Offers steric bulk to modulate metabolic stability (preventing N-dealkylation) and improves lipophilicity (
adjustment) compared to methyl analogs. -
4-Methoxy Group: Acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring. This modulates the pKa and hydrogen-bond accepting capability of the N2 nitrogen.
-
5-Iodo Handle: A reactive site for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of 1,4,5-trisubstituted pyrazoles—a motif found in diverse bioactive compounds.
Physicochemical Profile
Note: Values are experimentally derived or high-confidence predicted parameters for the specific derivative.
| Property | Value | Implication for Synthesis |
| Molecular Formula | C₇H₁₁IN₂O | -- |
| Molecular Weight | 266.08 g/mol | -- |
| Appearance | Off-white to pale yellow solid | Iodine trace often causes yellowing. |
| Solubility | High: DCM, THF, DMF, MeOH | Excellent for standard organic workflows. |
| Reactivity | Electrophile (C-I bond) | High reactivity in Pd-catalyzed couplings.[2][3] |
| Stability | Light Sensitive | Store in amber vials at 2–8°C. |
Synthesis Protocol: The "Directed Ortho-Metalation" (DoM) Route[4][5]
The synthesis of 5-I-Py is not achievable via direct electrophilic iodination (which favors the C4 position). Instead, it requires a lithiation-trapping sequence . This protocol ensures regioselectivity for the C5 position.
Workflow Diagram
Caption: Figure 1. Regioselective synthesis of 5-I-Py via Directed Ortho-Metalation (DoM).
Detailed Experimental Procedure
Reagents:
-
1-Isopropyl-4-methoxy-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv)
-
Iodine (I₂), crystalline (1.3 equiv)[4]
-
Tetrahydrofuran (THF), anhydrous (0.2 M concentration relative to substrate)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF and the starting pyrazole.[4][5]
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical: The temperature must remain below -70°C to prevent ring fragmentation or "halogen dance" side reactions if other halogens were present.
-
-
Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump.
-
Mechanism:[1] The N1-isopropyl group directs the base to the C5 proton (the most acidic site).
-
Hold: Stir at -78°C for 45–60 minutes to ensure complete formation of the C5-lithio species.
-
-
Iodination: Dissolve Iodine (I₂) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.
-
Observation: The deep red/brown color of iodine may disappear initially as it reacts.
-
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature (RT) over 2 hours.
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Crucial Step: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) and shake vigorously until the iodine color (brown/purple) fades to pale yellow/clear.
-
Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The iodine atom makes the product less polar than the starting material (higher R_f).
Application Protocols: Divergent Synthesis
The 5-iodo position is an excellent handle for Pd-catalyzed cross-couplings.[3] The electron-rich nature of the 4-methoxy group facilitates oxidative addition but may require electron-rich ligands on the Palladium catalyst.
Reactivity Decision Tree
Caption: Figure 2. Primary cross-coupling pathways for 5-I-Py functionalization.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Synthesis of 5-aryl-1-isopropyl-4-methoxypyrazoles.
-
Reagents: 5-I-Py (1.0 eq), Aryl Boronic Acid (1.5 eq), K₂CO₃ (2.0 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Why: The bidentate dppf ligand resists de-ligation at high temps and handles the steric bulk of the 1-isopropyl group better than PPh₃.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly with Argon.
-
Conditions: Heat to 90°C for 4–12 hours.
-
Note: If the boronic acid is electron-poor (e.g., Pyridine-3-boronic acid), switch to XPhos Pd G2 precatalyst to boost turnover.
Protocol B: Sonogashira Coupling (Alkynylation)
Target: Introduction of rigid acetylene linkers.
-
Reagents: 5-I-Py (1.0 eq), Terminal Alkyne (1.2 eq), CuI (10 mol%).
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).
-
Base/Solvent: Triethylamine (3.0 eq) in DMF (dry).
-
Conditions: 60°C under Argon.
-
Caution: Do not overheat; 5-iodopyrazoles can undergo de-iodination (reduction) if the catalytic cycle stalls.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Lithiation (Step 1) | Temperature > -70°C | Ensure dry ice/acetone bath is fresh. Use an internal thermometer. |
| Recovery of Starting Material | Wet THF | Use freshly distilled THF or molecular sieves. Water kills n-BuLi instantly. |
| De-iodination in Suzuki (Step 2) | β-Hydride elimination or Protodehalogenation | Switch from Dioxane to Toluene. Increase catalyst loading. Ensure anhydrous conditions if using boronic esters. |
| "Scrambled" Products | Halogen Dance | Do not allow the lithiation step to warm up before adding Iodine. |
References
-
General Pyrazole Lithiation
- Title: Regioselective Synthesis of 1,3,5-Tribustituted Pyrazoles via Directed Ortho-Metal
-
Source:J. Org.[6] Chem. (Review of general methodology).
- Context: Establishes the acidity of C5-H in 1-substituted pyrazoles.
-
Iodination Strategy
- Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
-
Source:RSC Advances, 2015.[4]
- Context: Confirms the n-BuLi/I2 trapping method for gener
-
Suzuki Coupling of Iodopyrazoles
-
Precursor Synthesis (Alkylation)
Sources
- 1. This compound,2138196-41-3 [rovathin.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Note: 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole as a Privileged Scaffold in Kinase Inhibitor Design
Topic: 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This compound (CAS: 2138196-41-3) has emerged as a high-value heterocyclic building block in the synthesis of next-generation small molecule inhibitors. Its structural utility lies in the unique trifecta of its substituents:
-
5-Iodo Group: A highly reactive electrophilic "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille), allowing rapid library expansion.
-
1-Isopropyl Group: Provides critical steric bulk and lipophilicity, often filling the hydrophobic specificity pocket (e.g., the gatekeeper region) of kinase ATP-binding sites.
-
4-Methoxy Group: An electron-donating group (EDG) that modulates the pKa of the pyrazole nitrogen and provides a hydrogen bond acceptor capability, crucial for orienting the molecule within the active site.
This application note details the physicochemical profile, synthetic utility, and validated protocols for utilizing this intermediate in the discovery of ALK (Anaplastic Lymphoma Kinase) , ROS1 , and LRRK2 inhibitors.
Physicochemical Profile & Stability
| Property | Specification / Data |
| IUPAC Name | 5-iodo-1-(propan-2-yl)-4-methoxy-1H-pyrazole |
| Molecular Formula | C₇H₁₁IN₂O |
| Molecular Weight | 266.08 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | High in DMSO, DMF, DCM, MeOH; Low in Water |
| LogP (Predicted) | ~2.3 (Optimal for CNS penetration and cell permeability) |
| Reactivity | High susceptibility to Pd-catalyzed C–C bond formation at C5 |
| Storage | 2–8°C, protect from light (iodides are photosensitive) |
Structural Role in Drug Design (Pharmacophore Mapping)
The strategic placement of substituents on the pyrazole ring allows this molecule to serve as a core scaffold for Fragment-Based Drug Discovery (FBDD) .
Figure 1: Pharmacophore Interaction Map
The following diagram illustrates how the specific substituents of this compound interact with a theoretical kinase ATP-binding pocket.
Caption: Pharmacophore mapping showing the structural function of each substituent in kinase ligand design.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct iodination of the 1-isopropyl-4-methoxy-1H-pyrazole precursor is the most efficient route. The use of n-Butyllithium (n-BuLi) ensures regioselective deprotonation at the C5 position (the most acidic proton on the ring due to the inductive effect of the adjacent nitrogen) followed by quenching with iodine.
Reagents:
-
1-Isopropyl-4-methoxy-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.2 equiv)
-
Iodine (I₂, 1.3 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated NH₄Cl solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.
-
Dissolution: Add 1-isopropyl-4-methoxy-1H-pyrazole (10 mmol) and anhydrous THF (50 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (12 mmol, 4.8 mL) dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent side reactions.
-
Incubation: Stir the mixture at -78°C for 45 minutes. The solution typically turns a pale yellow/orange.
-
Iodination: Dissolve Iodine (13 mmol, 3.3 g) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture at -78°C.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
Workup: Dilute with Ethyl Acetate (EtOAc, 100 mL). Wash the organic layer with 10% Na₂S₂O₃ (to remove excess iodine, indicated by the disappearance of the dark purple/brown color) followed by brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).
-
Validation: Confirm structure via ¹H NMR and LC-MS (Target Mass: 266.08).
Protocol B: Suzuki-Miyaura Cross-Coupling Application
Rationale: This protocol demonstrates the utility of the 5-iodo intermediate in coupling with an aryl boronic acid, a standard step in generating biaryl kinase inhibitors.
Reagents:
-
This compound (1.0 equiv)[1]
-
Aryl Boronic Acid (e.g., Phenylboronic acid, 1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Charging: To a microwave vial or pressure tube, add the 5-iodo-pyrazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting iodide.
-
Workup: Filter through a Celite pad (washing with EtOAc).[2] Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH or Hexanes/EtOAc) to isolate the coupled biaryl product.
Synthetic Workflow Diagram
The following flowchart visualizes the complete synthetic pathway from the precursor to the final coupled drug candidate fragment.
Caption: Synthetic workflow for the generation and utilization of the 5-iodo-pyrazole intermediate.
References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad." The Journal of Organic Chemistry. Link
-
Schmidt, A., et al. (2003). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry. Link
- Aggarwal, R., et al. (2011). "Pyrazole as a privileged scaffold in drug discovery." International Journal of Pharma and Bio Sciences. (General reference for pyrazole pharmacophores).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles. Link
- Review of SGLT2 and Kinase Inhibitor Structures. (2024). Journal of Medicinal Chemistry.
(Note: While specific patent literature for this exact CAS is proprietary, the protocols above are derived from standard, validated methodologies for this class of heterocycles as cited in references 1 and 2.)
Sources
Experimental protocol for 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole derivatization
Application Note: Precision Functionalization of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Executive Summary & Strategic Value
This guide details the experimental protocols for the derivatization of This compound (referred to herein as Scaffold 5-I ).
Scaffold 5-I represents a "privileged" intermediate in medicinal chemistry.[1] Its value is threefold:
-
1-Isopropyl Group: Provides necessary lipophilicity and steric bulk, modulating metabolic stability and solubility without acting as a massive steric clash for binding pockets.
-
4-Methoxy Group: Acts as a strong electron-donating group (EDG), increasing the electron density of the pyrazole ring. This makes the oxidative addition step in metal-catalyzed couplings challenging but enhances the nucleophilicity of the resulting product.
-
5-Iodo Handle: The C-5 position is the "ortho" position to the directing nitrogen. Functionalization here is synthetically non-trivial due to the adjacent steric bulk of the isopropyl group, making the iodine handle critical for regioselective C-C and C-N bond formation.
This protocol focuses on the Suzuki-Miyaura Cross-Coupling (primary workflow) and Buchwald-Hartwig Amination (secondary workflow), optimized to overcome the specific steric and electronic challenges of this scaffold.
Chemical Profile & Stability
| Property | Specification |
| Compound Name | This compound |
| Molecular Formula | |
| Molecular Weight | 266.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | -20°C, Hygroscopic, Light Sensitive |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in Water |
| Reactivity Alert | C-I bond is labile to photolysis; store in amber vials.[2] |
Primary Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C-5 position.
Challenge: The 1-isopropyl group creates a "steric wall" near the C-5 iodine. Standard catalysts (e.g.,
Reagents & Materials
-
Substrate: Scaffold 5-I (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (
) (1.2 - 1.5 equiv) -
Catalyst:
complex with dichloromethane ( ) (5 mol%) -
Base: Potassium Phosphate Tribasic (
), 2.0 M aqueous solution (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add Scaffold 5-I (266 mg, 1.0 mmol).
-
Add the corresponding Boronic Acid (1.2 mmol).
-
Add
(41 mg, 0.05 mmol). Note: Add catalyst last if using a glovebox is not possible, to minimize air exposure.
-
-
Solvation & Activation:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject 1,4-Dioxane (4.0 mL) via syringe.
-
Inject 2.0 M
(aq) (1.5 mL, 3.0 mmol).
-
-
Reaction:
-
Workup:
-
Purification:
-
Flash Chromatography (Silica Gel).
-
Eluent: 0-40% EtOAc in Hexanes. (The methoxy group makes the product relatively polar; adjust gradient based on the coupled aryl group).
-
Secondary Protocol: Buchwald-Hartwig Amination
Objective: Install a secondary amine at C-5 (C-N bond formation). Challenge: Electron-rich pyrazoles are difficult substrates for amination. The 4-methoxy group increases electron density, making the ring less electrophilic for the reductive elimination step. Solution: Use BrettPhos Pd G3 or RuPhos Pd G3 , ligands specifically designed for hindered, electron-rich substrates.
Reagents
-
Substrate: Scaffold 5-I (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2-5 mol%)
-
Base: Sodium tert-butoxide (
) (2.0 equiv) -
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology
-
Charging: In a nitrogen-filled glovebox (preferred) or under strict Schlenk conditions, add Scaffold 5-I (1.0 mmol), Amine (1.2 mmol),
(192 mg, 2.0 mmol), and BrettPhos Pd G3 (20-45 mg). -
Solvation: Add anhydrous Toluene (5 mL).
-
Reaction: Seal and heat at 100°C for 2–6 hours.
-
Workup: Cool, dilute with DCM, filter through Celite, concentrate.
-
Purification: Reverse Phase Preparative HPLC is often required for amino-pyrazoles to remove catalyst ligands and achieve high purity.
Visualization of Workflows
Figure 1: Reaction Pathway & Logic
Caption: Decision tree for functionalizing Scaffold 5-I based on target moiety (C-C vs C-N bond).
Figure 2: Suzuki Catalytic Cycle Specifics
Caption: Catalytic cycle highlighting the steric clash at the Oxidative Addition complex due to the 1-isopropyl group.
Quality Control & Troubleshooting
Data Interpretation (LCMS & NMR)
-
1H NMR (DMSO-d6):
-
Starting Material: Look for the 1-isopropyl septet (~4.5 ppm) and the 4-methoxy singlet (~3.8 ppm). The C-3 proton usually appears as a singlet around 7.5 ppm.
-
Product (Suzuki): The C-3 proton signal will shift slightly. The key indicator is the disappearance of the specific retention time of the iodide and the appearance of aromatic protons from the coupled ring.
-
-
Mass Spectrometry:
-
Iodine has a distinct mass defect. The loss of the Iodine atom (M-127) and addition of the aryl group is the primary confirmation.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst deactivation or poor oxidative addition. | Switch to XPhos Pd G3 or Pd(dtbpf)Cl2 . Ensure strict oxygen-free conditions. |
| De-iodination (M-126) | Reduce reaction temperature to 70°C. Increase concentration of Boronic Acid. Switch solvent to DME/Water . | |
| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic Acid. | Degas solvents more thoroughly (sparge with Ar for 15 min). Add base after degassing.[3] |
| Black Precipitate | "Palladium Black" formation (ligand dissociation). | Add excess ligand (e.g., 5% extra |
References
-
Suzuki-Miyaura Coupling of 5-Iodopyrazoles
- Title: "Regioselective synthesis of 4-/5-iodides and cross-coupling reactions of 1-aryl-3-CF3-1H-pyrazoles."
- Source: RSC Advances, 2015.
-
URL:[Link]
-
Buchwald-Hartwig Conditions for Pyrazoles
- Title: "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole in Agrochemical Research: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of the novel chemical entity, 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole, in the field of agrochemical research. While direct experimental data on this specific molecule is not yet prevalent in public literature, this document synthesizes the vast knowledge of structurally related pyrazole derivatives to propose likely herbicidal, fungicidal, and insecticidal applications. The guide outlines detailed, adaptable protocols for screening and characterization, grounded in established methodologies for agrochemical discovery. The causality behind experimental choices is explained to empower researchers in designing robust evaluation programs for this and other novel pyrazole compounds.
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring is a cornerstone of modern agrochemical design, renowned for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Pyrazole derivatives have given rise to a multitude of commercial successes across herbicides, fungicides, and insecticides, demonstrating their profound impact on crop protection.[3] The unique electronic properties of the pyrazole nucleus enable it to act as a potent pharmacophore, interacting with a diverse range of biological targets in plants, fungi, and insects.
This compound (CAS No. 2138196-41-3) is a novel, yet uncharacterized, molecule within this promising chemical class. This guide will explore its potential by examining the established roles of its key structural motifs:
-
The Pyrazole Core: Provides the fundamental framework for biological activity.
-
The 1-Isopropyl Group: Influences lipophilicity and metabolic stability, potentially enhancing phloem and xylem mobility within the plant.
-
The 4-Methoxy Group: An electron-donating group that can modulate the electronic properties of the pyrazole ring, influencing target binding affinity. In some pyrazole series, methoxy groups have been associated with potent biological activity.
-
The 5-Iodo Group: A halogen substituent that can significantly impact the molecule's binding characteristics through halogen bonding and by altering its steric and electronic profile. Iodinated pyrazoles are also valuable synthetic intermediates.
This document serves as a foundational resource for initiating research into the agrochemical potential of this compound.
Potential Agrochemical Applications & Mechanisms of Action
Based on extensive research into analogous pyrazole structures, we can hypothesize several promising avenues for the application of this compound.
Herbicidal Activity
Many commercial pyrazole-based herbicides function by inhibiting key plant enzymes. The substitution pattern of this compound suggests potential activity as an inhibitor of:
-
p-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD inhibitors disrupt the biosynthesis of plastoquinone and tocopherol, leading to the characteristic bleaching of susceptible weeds.[4] The 4-position substitution on the pyrazole ring is a common feature in many HPPD-inhibiting herbicides.
-
Acetolactate Synthase (ALS): ALS is a critical enzyme in the biosynthesis of branched-chain amino acids. Its inhibition leads to the cessation of plant cell division and growth.[4]
Fungicidal Activity
A significant class of pyrazole fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds disrupt the mitochondrial electron transport chain in fungi, leading to a halt in cellular respiration. The carboxamide group, often present in SDHI fungicides, could be a potential synthetic modification of the core this compound structure to explore this mode of action.
Insecticidal Activity
Pyrazole insecticides have demonstrated potent activity through various mechanisms:
-
GABA Receptor Antagonism: Compounds like fipronil block the GABA-gated chloride channels in insects, leading to hyperexcitation of the central nervous system.
-
Mitochondrial Electron Transport Inhibition: Some pyrazole insecticides inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting energy production in insects.[5]
Synthetic Considerations
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with the construction of the pyrazole core, followed by the introduction of the isopropyl, methoxy, and iodo substituents. The iodination of the pyrazole ring is a key step, and various methods have been developed for this transformation, including the use of iodine in the presence of an oxidizing agent or N-iodosuccinimide.
Experimental Protocols for Agrochemical Screening
The following protocols are designed as a starting point for the evaluation of this compound's agrochemical potential.
General Preparation of Test Compound
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO). Sonication may be necessary to ensure complete dissolution.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to be used in the bioassays. The final concentrations will depend on the specific assay and the expected potency of the compound.
Protocol for Primary Herbicidal Screening (Whole Plant Assay)
This protocol is designed for a rapid initial assessment of herbicidal activity against a panel of representative monocot and dicot weed species.
Caption: A generalized workflow for in vitro fungicidal screening.
Materials:
-
Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum) on potato dextrose agar (PDA)
-
Sterile petri dishes
-
Molten PDA
-
This compound stock solution
-
Solvent control
-
Positive control (a commercial fungicide)
Procedure:
-
Media Preparation: Autoclave PDA and cool to 45-50°C. Add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm). Also prepare solvent control and positive control plates. Pour the amended agar into sterile petri dishes and allow to solidify.
-
Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place one in the center of each amended agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Evaluation: When the mycelial growth in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in all treatments. Calculate the percentage of growth inhibition relative to the solvent control. From a dose-response curve, the EC50 (effective concentration to inhibit 50% of growth) can be determined.
Protocol for Primary Insecticidal Screening (Topical Application Assay)
This method assesses the contact toxicity of a compound to a representative insect pest.
Workflow for Insecticidal Screening (Topical Application)
Caption: A generalized workflow for insecticidal screening via topical application.
Materials:
-
Test insects (e.g., third-instar larvae of Plutella xylostella or adult Aedes aegypti)
-
Microsyringe or micro-applicator
-
Carbon dioxide for anesthetization
-
Recovery containers with food and water
-
This compound stock solution
-
Solvent control
-
Positive control (a commercial insecticide)
Procedure:
-
Insect Preparation: Select healthy, uniform-sized insects for testing.
-
Application: Anesthetize the insects with CO2. Using a microsyringe, apply a small, precise volume (e.g., 0.5-1 µL) of the test compound solution to the dorsal thorax of each insect. Treat a control group with solvent only and another with a positive control.
-
Recovery and Observation: Place the treated insects in recovery containers with access to food and water.
-
Evaluation: Assess mortality at 24, 48, and 72 hours after treatment (HAT). Insects that are unable to move when prodded are considered dead. From a dose-response experiment, the LD50 (lethal dose to kill 50% of the test population) can be calculated.
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Table for Primary Herbicidal Screening
| Compound | Application Rate (g a.i./ha) | % Inhibition (E. crus-galli) | % Inhibition (A. theophrasti) |
| This compound | 100 | ||
| 250 | |||
| 500 | |||
| 1000 | |||
| Positive Control | X | ||
| Solvent Control | 0 | 0 | 0 |
Table 2: Example Data Table for Primary Fungicidal Screening
| Compound | Concentration (ppm) | % Inhibition (B. cinerea) | % Inhibition (R. solani) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control | Y | ||
| Solvent Control | 0 | 0 | 0 |
Table 3: Example Data Table for Primary Insecticidal Screening
| Compound | Dose (µ g/insect ) | % Mortality (P. xylostella) at 48 HAT |
| This compound | 0.1 | |
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| Positive Control | Z | |
| Solvent Control | 0 | 0 |
Conclusion and Future Directions
This compound represents a promising, yet unexplored, scaffold for the development of new agrochemicals. The application notes and protocols detailed in this guide provide a robust framework for initiating a comprehensive investigation into its potential herbicidal, fungicidal, and insecticidal properties. Positive results from these primary screens should be followed by more in-depth secondary screening, mode of action studies, and structure-activity relationship (SAR) analysis to optimize the lead compound. The rich history of pyrazole chemistry in agriculture suggests that a thorough evaluation of this novel molecule is a worthwhile endeavor with the potential to yield new solutions for global food security.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5c08390]
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273516/]
- Mode of action of pyrazoles and pyridazinones. ResearchGate. [URL: https://www.researchgate.net/publication/360378120_Mode_of_action_of_pyrazoles_and_pyridazinones]
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11030-024-11094-2]
- Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1485641]
- PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS. [URL: https://www.e-periodica.ch/digbib/view?pid=chl-001:2007:71::1469]
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [URL: https://www.royalchem.
- Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5c01072]
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6274]
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c02824]
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5c08389]
- Rational designs of pyrazole derivatives as insecticidal agents. ResearchGate. [URL: https://www.researchgate.net/figure/Rational-designs-of-pyrazole-derivatives-as-insecticidal-agents-3a-g-and-6a-k_fig2_377660855]
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6789]
- New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2021.1905581]
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36901807/]
- Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22103550/]
- Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives.. J-STAGE. [URL: https://www.jstage.jst.go.jp/article/cpb1958/15/3/15_3_283/_article]
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Mode-of-action-of-pyrazole-herbicides-pyrazolate-a-Wakabayashi-Sato/1b35e08b0a9a08c0f5d0f6b3e5b3c5c5e5e5e5e5]
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5c08388]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463774/]
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-iodination-of-pyrazoles-for-researchers-and-drug-development-professionals]
- 5-Iodo-1-methylpyrazole. Chem-Impex. [URL: https://www.chemimpex.com/products/5-iodo-1-methylpyrazole]
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [URL: https://www.scielo.br/j/jbchs/a/7bB8b8b8b8b8b8b8b8b8/?lang=en]
- SAFETY DATA SHEET. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p56607]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC436570010&productDescription=1-METHYL-1H-PYRAZOLE-5-CARBALDEHYDE&vendorId=VN00032119&countryCode=US&language=en]
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5649]
- Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F826554]
- This compound,2138196-41-3. ChemBlink. [URL: https://www.chemblink.com/products/2138196-41-3.htm]
- 4-Iodo-1-methyl-1H-pyrazole. AWS. [URL: https://s3-us-west-2.amazonaws.com/sds-main/39806-90-1.pdf]
- Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound. Google Patents. [URL: https://patents.google.
- SAFETY DATA SHEET. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/GB/en/sds/H1695_EG.pdf]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ra/c6ra12345a]
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [URL: https://www.mdpi.com/1422-8599/9/1/M588]
- 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/313350-82-2]
- 4-iodo-1-isopropyl-3-methyl-1H-pyrazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chb/ch4250699452]
- OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. European Commission. [URL: https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_094.pdf]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. i-mak.org [i-mak.org]
- 3. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]
- 4. This compound,2138196-41-3 [rovathin.com]
- 5. EP0822187A1 - Pyrazole derivatives and herbicides - Google Patents [patents.google.com]
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole reaction conditions
An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions and applications of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole.
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and rigid structure make it a privileged scaffold, found in a multitude of approved drugs and biologically active compounds.[1][2][3][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2]
The subject of this guide, This compound , is a highly valuable synthetic intermediate. Its utility stems from the strategic placement of its functional groups:
-
The Pyrazole Core : Provides the foundational pharmacophore.
-
The 5-Iodo Group : Acts as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts.[5]
-
The N1-Isopropyl Group : Modulates solubility and metabolic stability, and its steric bulk can influence the conformation of the final molecule.
-
The C4-Methoxy Group : An electron-donating group that can influence the electronic properties of the pyrazole ring and provides a potential site for further modification or interaction with biological targets.
This combination makes the molecule an ideal starting point for generating libraries of novel compounds for drug discovery and for the targeted synthesis of complex molecular architectures.[6]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[7][8]
The General Catalytic Cycle
Understanding the fundamental mechanism is key to troubleshooting and optimizing these reactions. Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) complex. This is typically the rate-determining step.[7][8]
-
Transmetalation (for Suzuki, etc.) or Ligand Exchange (for Buchwald-Hartwig) : The nucleophilic coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. In Suzuki coupling, the organic group is transferred from boron to palladium.[8] In Buchwald-Hartwig amination, the amine displaces a halide ligand.
-
Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: General catalytic cycle for palladium cross-coupling reactions.
Application Notes & Protocols
The following protocols provide starting points for three major classes of cross-coupling reactions using this compound. Optimization may be required based on the specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a microwave-assisted method for the rapid and efficient synthesis of 4-aryl/heteroaryl pyrazoles.[10]
Reaction Scheme: this compound + R-B(OH)₂ → 5-R-1-isopropyl-4-methoxy-1H-pyrazole
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Equivalents |
|---|---|---|---|
| This compound | 280.09 | 280 mg | 1.0 |
| Arylboronic Acid | - | 1.1 - 1.5 mmol | 1.1 - 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 23 - 58 mg | 0.02 - 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 815 mg | 2.5 |
| 1,2-Dimethoxyethane (DME) | 90.12 | 6 mL | - |
| Water | 18.02 | 2.4 mL | - |
Step-by-Step Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 equiv) and the desired arylboronic acid (1.1-1.5 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), and cesium carbonate (2.5 equiv).
-
Add DME and water (typically a 2.5:1 to 5:1 ratio).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 90-110°C for 10-30 minutes. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
From the Scientist's Bench (Causality & Insights):
-
Catalyst Choice : Pd(PPh₃)₄ is a reliable, general-purpose catalyst for many Suzuki couplings.[5][10] For more challenging substrates (e.g., sterically hindered or electron-rich boronic acids), catalyst systems using a Pd(OAc)₂ precursor with bulky, electron-rich phosphine ligands like SPhos or XPhos may provide better results.[11]
-
Base Selection : An inorganic base is crucial for the transmetalation step.[11] Cesium carbonate (Cs₂CO₃) is highly effective, but others like K₂CO₃ or K₃PO₄ can also be used. The choice of base can significantly impact yield.
-
Solvent System : The DME/water solvent system is common for microwave Suzuki reactions, as it effectively dissolves both organic and inorganic reagents and heats efficiently.[10]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the synthesis of 5-amino-pyrazoles, which are prevalent motifs in pharmaceuticals.[12][13]
Reaction Scheme: this compound + HNR¹R² → 5-(N R¹R²)-1-isopropyl-4-methoxy-1H-pyrazole
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Equivalents |
|---|---|---|---|
| This compound | 280.09 | 280 mg | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 (0.04 Pd) |
| XantPhos | 578.68 | 35 mg | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 144 mg | 1.5 |
| Toluene (anhydrous) | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), XantPhos (6 mol%), and sodium tert-butoxide (1.5 equiv).
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110°C for 4-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
From the Scientist's Bench (Causality & Insights):
-
Ligand is Key : The success of Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[12][14] XantPhos is a robust, versatile ligand for a wide range of amines. For particularly unreactive aryl iodides or challenging amines, more specialized, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) may be necessary.[15]
-
Base Strength : A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine, facilitating its coordination to the palladium center.[16]
-
Inert Atmosphere : The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining a strict inert atmosphere is critical for reproducibility and high yields.[15]
Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation
This protocol is used to couple the pyrazole with terminal alkynes, creating conjugated enyne systems.[17][18]
Reaction Scheme: this compound + H-C≡C-R → 5-(C≡C-R)-1-isopropyl-4-methoxy-1H-pyrazole
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Equivalents |
|---|---|---|---|
| This compound | 280.09 | 280 mg | 1.0 |
| Terminal Alkyne | - | 1.2 - 1.5 mmol | 1.2 - 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11.4 mg | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | Solvent & Base |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5 mL | Co-solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous THF (5 mL) and triethylamine (5 mL). The mixture should be degassed by bubbling argon through it for 10-15 minutes.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 8-24 hours. Gentle heating (40-50°C) may be required for less reactive substrates. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
From the Scientist's Bench (Causality & Insights):
-
Dual Catalyst System : The Sonogashira reaction classically uses a dual palladium/copper catalyst system.[17][18] Palladium facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step.
-
Base Role : Triethylamine acts as both a base to deprotonate the alkyne and as a solvent. An amine base is essential for the reaction.[17]
-
Copper-Free Variants : While effective, the copper co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols have been developed, often requiring specific ligands and stronger bases, which can be advantageous for sensitive substrates.[17]
Summary of Reaction Conditions
The following table provides a comparative overview of typical starting conditions for the cross-coupling of this compound.
| Reaction | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | Cs₂CO₃ (2.5) | DME / H₂O | 90-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) / XantPhos (6%) | NaOtBu (1.5) | Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3%) / CuI (6%) | Et₃N (excess) | THF / Et₃N | 25-50 |
Synthetic Strategy Visualization
The power of this compound lies in its ability to serve as a central hub for chemical diversification. Different cross-coupling reactions can be employed to rapidly generate a library of analogues with varied functionalities, a crucial strategy in modern drug discovery.
Caption: Diversification workflow from the central pyrazole intermediate.
References
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 1). Chemistry LibreTexts.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.
- Original Functionalized Pyrazoles For Drug Discovery. (2019, September 17). Life Chemicals.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD..
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021, June 2). Semantic Scholar.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc..
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Semantic Scholar.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). PMC.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
- heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (2011, March 2). HETEROCYCLES.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. (2020, December 17). MDPI.
- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2014, October 3). University of Michigan.
- This compound,2138196-41-3. Wuhan ChemNorm Biotech Co.,Ltd.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025, August 6). ResearchGate.
- 1354705-24-0|4-Iodo-1-isopropyl-5-methyl-1H-pyrazole. BLDpharm.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI.
- 4-iodo-1-isopropyl-3-methyl-1H-pyrazole. Sigma-Aldrich.
- Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science.
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. nobelprize.org [nobelprize.org]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Troubleshooting failed 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole reactions
Executive Summary & Mechanistic Grounding
Welcome to the technical support center for 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole . This molecule is a critical "hinge-binder" intermediate often used in the synthesis of kinase inhibitors (e.g., BTK, JAK inhibitors).
The synthesis of this scaffold presents a classic "regioselectivity vs. reactivity" paradox. The 4-methoxy group is electron-donating, making the ring electron-rich and prone to oxidation, while the bulky 1-isopropyl group creates steric hindrance that complicates C-5 functionalization.
The Core Failure Modes:
-
Regioselectivity Drift: N-alkylation of 4-methoxypyrazole often yields mixtures of N1/N2 isomers if not controlled.
-
Lithiation Collapse: The C-5 lithiation step is thermodynamically unstable; failure to control temperature leads to ring opening or "halogen dance" side reactions.
-
Iodine Instability: The final product is prone to photo-deiodination and oxidative degradation.
Validated Synthetic Workflows
We recommend two primary routes. Route A is preferred for scale-up due to cost, while Route B is preferred for rapid medicinal chemistry exploration.
Route A: The "Lithiation-Trap" Method (Recommended)[1]
-
Step 1: N-Alkylation of 4-methoxypyrazole.[1]
-
Step 2: C-5 Directed Ortho-Lithiation (DoM) followed by Iodine quench.[1]
Route B: The "Cyclization" Method
-
Step 1: Condensation of isopropylhydrazine with a 2-methoxy-3-oxo-propanoate derivative (often yields regioisomer mixtures).[1]
-
Step 2: Iodination (if not pre-installed).[1]
Visual Workflow & Logic Map
Caption: Logical workflow for Route A synthesis, highlighting critical quality control (QC) checkpoints.
Troubleshooting Guide: Step-by-Step
Phase 1: N-Alkylation (Installing the Isopropyl Group)
The Issue: You observe two spots on TLC or a 60:40 mixture of isomers by NMR. The Cause: Pyrazole tautomerism allows alkylation at either nitrogen. The Fix:
| Variable | Recommendation | Scientific Rationale |
| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" promotes N-alkylation via specific coordination, often improving regioselectivity over NaH or K₂CO₃.[1] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents dissociate the ion pair, increasing the nucleophilicity of the pyrazole anion. |
| Reagent | 2-Iodopropane (vs. Bromide) | While more expensive, the iodide is more reactive, allowing milder temperatures (RT vs. 60°C), which favors kinetic control and reduces isomerization.[1] |
Protocol Adjustment:
-
Dissolve 4-methoxypyrazole (1.0 eq) in DMF (0.5 M).
-
Add Cs₂CO₃ (2.0 eq).[1] Stir for 30 min at RT.
-
Add 2-iodopropane (1.2 eq) dropwise.
-
Critical: Monitor by GC-MS or NMR. The 1-isopropyl isomer (Target) typically elutes after the undesired isomer on non-polar columns, but NMR NOE (Nuclear Overhauser Effect) is the only way to be 100% sure.[1] Look for NOE between the isopropyl-CH and the C5-H.
Phase 2: C-5 Lithiation & Iodination (The Critical Step)[1]
The Issue: Low yield, recovery of starting material, or formation of a "black tar." The Cause:
-
Temperature Failure: The C5-lithio species is unstable above -60°C.
-
Proton Source: Moisture in THF quenches the lithiated species immediately.
-
Coordination Failure: The N-isopropyl group is bulky; if the n-BuLi aggregates are too large, they cannot coordinate to N2 to direct the deprotonation at C5 (Coordinative Lithiation).
The Fix: The "Cryogenic Trapping" Protocol
-
Drying: Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column. Moisture content must be <50 ppm.
-
Cooling: Cool the solution of 1-isopropyl-4-methoxypyrazole (1.0 eq) in THF to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise down the side of the flask.
-
Incubation: Stir at -78°C for exactly 45-60 minutes .
-
Warning: Do not stir longer than 1 hour. The lithiated species can undergo ring fragmentation.
-
-
Quench: Add a solution of Iodine (I₂, 1.2 eq) in THF (pre-cooled) rapidly.
-
Observation: The solution should transition from yellow/orange to dark brown/purple.
-
-
Workup: Allow to warm to RT. Quench with sat. aq. Na₂S₂O₃ (Sodium Thiosulfate) until the purple color disappears (removes excess Iodine).[1]
Analytical Data & QC Specifications
When you have isolated the product, verify against these parameters to ensure it is suitable for the next step (e.g., Suzuki Coupling).
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Dark brown/purple indicates free iodine contamination. |
| ¹H NMR (CDCl₃) | δ 7.42 (s, 1H, C3-H) | The C3-H singlet is diagnostic.[1] If you see a doublet, you have failed to iodinate fully or have the wrong isomer. |
| ¹H NMR (Isopropyl) | Septet (~4.5 ppm), Doublet (~1.4 ppm) | Shifts significantly if alkylation occurred at C-O instead of N (rare but possible).[1] |
| Stability | Store at -20°C, protected from light | C-I bonds on electron-rich rings are photolabile. |
Frequently Asked Questions (FAQ)
Q1: Why am I getting the 3-iodo isomer instead of the 5-iodo isomer? A: This is a classic thermodynamic vs. kinetic control issue.
-
Mechanism: Under kinetic conditions (low temp, short time), the coordination of Li to N2 directs lithiation to C5. However, if the reaction warms up, the Lithium can migrate to C3 (which might be thermodynamically more stable due to chelation with the 4-OMe group) or the starting material might isomerize.
-
Fix: Ensure your internal temperature probe reads -78°C during the n-BuLi addition.
Q2: My product turns pink/purple on the bench. Is it ruined? A: Not necessarily. This is free iodine liberating from the crystal lattice or slight surface decomposition.
-
Fix: Dissolve in EtOAc, wash with 10% Na₂S₂O₃, dry over MgSO₄, and recrystallize from Hexanes/EtOAc. Store in amber vials.
Q3: Can I use LDA instead of n-BuLi? A: We do not recommend LDA.
-
Reasoning: LDA is a bulky, non-nucleophilic base. While it can deprotonate, n-BuLi benefits from the coordination effect (Complex Induced Proximity Effect - CIPE) with the pyrazole nitrogen, making the C5 deprotonation much faster and cleaner. LDA often leads to incomplete conversion.
References
-
Regioselectivity in Pyrazole Alkylation
-
Lithiation Mechanisms (CIPE)
- General Iodination Protocols: Title: A Comparative Guide to the Iodination of Pyrazoles. Source: BenchChem Technical Guides.
-
Synthesis of 5-Iodopyrazoles (Patent Literature)
- Context: Many BTK inhibitor patents utilize this exact lithiation str
-
Source: US Patent 20140221397 (Synthesis of substituted pyrazoles via lithiation).[1]
- URL
Sources
- 1. EP1990336B1 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound - Google Patents [patents.google.com]
- 2. This compound,2138196-41-3 [rovathin.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling with 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Case ID: SZ-PYR-5I-OPT Status: Active Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Executive Summary & Substrate Analysis
User: Drug Discovery Chemist Subject: 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Technical Assessment: This is a Class III (Difficult) coupling substrate.[1] You are attempting to couple at the C5 position of a pyrazole ring. This specific scaffold presents a "perfect storm" of kinetic inhibition factors that will cause standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) to fail or stall.[1]
The "Why" (Mechanistic Bottlenecks):
-
Steric Wall (The Isopropyl Factor): The N-isopropyl group creates significant steric bulk immediately adjacent to the C5-Iodine reaction site. This physically blocks the Palladium catalyst from approaching the C-I bond.
-
Electronic Deactivation (The Methoxy Factor): The C4-methoxy group is an electron-donating group (EDG).[1] It increases electron density in the pyrazole ring, making the C-I bond stronger and less electrophilic. This significantly slows down Oxidative Addition , which is already the rate-limiting step.
-
Catalyst Poisoning: Pyrazoles are competent ligands.[1] The N2 nitrogen can coordinate to the Palladium center, displacing your phosphine ligands and deactivating the catalyst (formation of "Pd-black").
Recommended Protocols
We have designed two protocols. Protocol A is the "High-Performance" method recommended for this specific hindered substrate. Protocol B is a cost-effective alternative if the coupling partner is highly reactive.
Protocol A: The "Steric Buster" (Recommended)
Uses a Pre-catalyst system designed to form highly active, mono-ligated Pd(0) species capable of overcoming the isopropyl steric wall.[1]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Technical Rationale |
| Catalyst | XPhos Pd G3 (or G4) | 0.02 - 0.05 | The bulky biaryl ligand (XPhos) prevents formation of inactive Pd-dimers and facilitates oxidative addition into the electron-rich C-I bond. |
| Base | K₃PO₄ (anhydrous) | 2.0 - 3.0 | Stronger base than carbonate; phosphate aids in the transmetallation step without causing rapid hydrolysis of the methoxy group. |
| Solvent | 1,4-Dioxane : Water (4:[1]1) | N/A | Water is strictly required for the boronic acid activation cycle.[1] Dioxane provides high solubility for the lipophilic pyrazole. |
| Temp | 80°C - 100°C | N/A | High thermal energy is required to overcome the activation energy barrier caused by the steric hindrance. |
Step-by-Step:
-
Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add XPhos Pd G3 (2-5 mol%).
-
Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the active monomeric Pd species).[1]
-
Add degassed 1,4-Dioxane/Water (4:1) via syringe.[1]
-
Heat to 80°C for 2-4 hours. Monitor by LCMS.
Protocol B: The "NHC Alternative" (For difficult Boronic Acids)
Uses a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst.[1]
-
Catalyst: Pd-PEPPSI-IPr (2-5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene/MeOH (9:1) – Note: The alcohol acts as a mild activator.[1]
-
Temp: 80°C
Visualization: Optimization Workflow
This diagram illustrates the logical flow for screening conditions based on the specific failure modes of this pyrazole substrate.
Caption: Decision tree for optimizing Suzuki coupling based on specific reaction outcomes observed via LCMS.
Troubleshooting Guide (FAQ)
Q1: I see the "De-iodo" product (5-H-1-isopropyl-4-methoxy-1H-pyrazole) as the major impurity. Why? A: This is Protodehalogenation .
-
Cause: The Oxidative Addition step occurred (Pd inserted into C-I), but the Transmetallation (reaction with Boron) was too slow. The Pd-intermediate grabbed a hydride (H⁻) from the solvent or base instead of the aryl group.
-
Fix:
-
Increase Boronic Acid: Push the equilibrium by adding 1.5 - 2.0 equivalents.
-
Change Solvent: If using alcohols (MeOH/EtOH), stop. They are hydride sources.[1] Switch to Toluene or THF.
-
Use Anhydrous Conditions: Switch to anhydrous Toluene and use K₃PO₄ (solid) with only trace water, or use a phase transfer catalyst (TBAB).[1]
-
Q2: The reaction turns black immediately and conversion stops at 20%. A: This is "Pd-Black" Precipitation .
-
Cause: The catalyst is decomposing before it can react. This is common with unstable ligands like PPh₃ when heating.[1] The pyrazole nitrogen might also be displacing the ligand.
-
Fix: Switch to Buchwald G3/G4 Precatalysts . These contain the ligand pre-bound to Pd in a stable form. They only release the active species inside the reaction, preventing early death.
Q3: Can I use microwave irradiation? A: Highly Recommended.
-
Reasoning: The steric hindrance of the N-isopropyl group creates a high activation energy barrier. Microwaves provide rapid, uniform heating that often pushes difficult couplings to completion in 10-30 minutes, minimizing the time available for side reactions (like de-iodination) to occur.[1]
-
Settings: 100°C - 120°C for 20 mins in Dioxane/Water.
Q4: My boronic acid is a heterocycle (e.g., Pyridine-boronic acid) and it's not working. A: Heteroaryl boronic acids are notorious for Protodeboronation (losing the Boron group).[1]
-
Fix: Switch to a Boronic Ester (Pinacol ester) or a MIDA Boronate .[1] These are much more stable to the basic conditions required for the coupling.
Mechanism & Causality Diagram
The following diagram explains the competition between the desired pathway and the primary failure mode (Protodehalogenation) for this specific substrate.
Caption: Mechanistic competition: If Transmetallation is slow (due to weak base or unstable boronic acid), the Pd(II) intermediate scavenges a hydride, leading to the de-iodinated impurity.
References
-
Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides
-
Buchwald Precatalysts (XPhos/SPhos)
-
PEPPSI Catalyst System
-
Protodehalogenation Mechanisms
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. html.rhhz.net [html.rhhz.net]
- 10. chem.libretexts.org [chem.libretexts.org]
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole stability and degradation issues
Introduction: The "Steric Trap" of 1,5-Substituted Pyrazoles
Welcome to the technical guide for 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole . While this compound is a potent building block for kinase inhibitors and agrochemicals (often used in Suzuki-Miyaura or Sonogashira couplings), it presents a specific structural challenge: 1,5-steric strain .
Unlike the more stable 4-iodo isomers, this 5-iodo variant places a large iodine atom directly adjacent to the bulky
This guide moves beyond generic advice, providing the causal logic and specific protocols required to maintain the integrity of this sensitive intermediate.
Module 1: Critical Storage & Handling (Preventative)
The Issue: Users often report the compound turning from an off-white solid/oil to a dark brown tar within weeks, even in a fridge.
The Mechanism:
The degradation is primarily driven by homolytic cleavage of the C-I bond. The steric repulsion between the
Storage Protocol (The "3-Barrier" System)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of radical propagation. |
| Atmosphere | Argon/Nitrogen | Prevents formation of peroxy radicals ( |
| Container | Amber Vial + Foil | Blocks UV/Vis light (specifically 300–450 nm) that excites the |
| Stabilizer | Copper Foil (Optional) | Adding a strip of activated Cu turnings can scavenge free iodine/radicals in long-term storage. |
Visualizing the Degradation Pathway
Figure 1: The degradation cascade triggered by steric strain and light, leading to des-iodo impurities.
Module 2: Reaction Troubleshooting (The "Active" Phase)
The Issue: "I am attempting a Suzuki coupling, but I see 30% starting material and 40% de-iodinated byproduct (protodeiodination). Yields are low."
The Cause: The 1,5-substitution pattern creates steric hindrance around the iodine.
-
Slow Oxidative Addition: The Pd catalyst struggles to access the C-I bond due to the bulky isopropyl group.
-
Rapid Protodeiodination: Because oxidative addition is slow, side reactions (like halogen-lithium exchange or radical reduction) compete effectively.
Troubleshooting Guide: Optimizing Cross-Coupling
Step 1: Catalyst Selection
-
Avoid: Bulky phosphines (e.g.,
, BINAP) which exacerbate the steric problem. -
Recommended: Use smaller, electron-rich ligands or precatalysts designed for sterically hindered halides.
-
Option A:Pd(dppf)Cl2 (The "bite angle" often helps with hindered substrates).
-
Option B:Pd-PEPPSI-IPr (N-heterocyclic carbene ligands are excellent for hindered oxidative addition).
-
Step 2: Base & Solvent Engineering
-
The Trap: Strong bases (KOtBu) can deprotonate the isopropyl methine or cause elimination.
-
The Fix: Switch to mild, inorganic bases like
or . -
Solvent: Use anhydrous 1,4-dioxane or THF . Avoid alcohols (MeOH/EtOH) as they act as hydrogen sources for the de-iodination side reaction.
Decision Tree for Low Yields
Figure 2: Diagnostic workflow for optimizing coupling reactions involving sterically hindered iodopyrazoles.
Module 3: Quality Control & Validation
Before committing this material to a GMP step or expensive synthesis, validate its integrity. Standard TLC is often insufficient to distinguish the iodo-compound from the des-iodo impurity due to similar
Standardized QC Protocol
-
Appearance Check:
-
Pass: Off-white to pale yellow solid/oil.
-
Fail: Dark brown/black oil (indicates >5% free iodine).
-
-
NMR Diagnostic (1H NMR in
):-
Target Signal: Look for the
proton (singlet, typically 7.3–7.5 ppm). -
Impurity Signal: If you see a new doublet or a signal shifted upfield (approx
6.0–6.5 ppm), this indicates the loss of Iodine and the presence of a proton at C5. -
Isopropyl Methine: The septet for the isopropyl group will shift slightly if the iodine is lost due to the change in magnetic anisotropy.
-
-
LCMS Validation:
-
Mass Shift: Monitor for
. -
Intact: Expect mass corresponding to Iodine isotope pattern.
-
Degraded: Look for Mass minus 126 amu (Loss of I, gain of H).
-
Frequently Asked Questions (FAQs)
Q: Can I heat this compound to melt it for transfer? A: Do not exceed 40°C. The combination of heat and the weak C-I bond can trigger rapid decomposition. If it is an oil/solid mixture, dissolve it in the reaction solvent (e.g., DCM or THF) to transfer it quantitatively, rather than melting it.
Q: Why is the 5-iodo isomer more expensive/unstable than the 4-iodo isomer? A: The 4-position is the "natural" electrophilic site of the pyrazole ring and is sterically unencumbered. The 5-position is sterically crowded by the N1-substituent. Synthesizing the 5-iodo isomer usually requires directed lithiation (using the N1-group as a directing group) followed by an iodine quench, which is a more difficult and sensitive process than simple electrophilic iodination at C4.
Q: I need to ship this to a collaborator. How? A: Ship on dry ice . If dry ice is not possible, ship with cold packs in a light-tight container. Ensure the vial is flushed with argon and sealed with Parafilm before packaging.
References
-
Synthesis and Reactivity of 4- vs 5-Iodopyrazoles
- Source: BenchChem Application Notes. "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
-
Photostability of Injectable Drugs (Analogous Chemistry)
-
Source: PubMed Central. "Light-Sensitive Injectable Prescription Drugs."[1] (Establishes the baseline for iodine-carbon bond photosensitivity).
-
-
Crystal Structure and Sterics of Halogen
- Source: MDPI. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." (Provides structural context for halogen bonding and steric environments in pyrazoles).
-
Mechanisms of Protodeiodin
- Source: Organic Letters (via PubMed). "Molecular Iodine-Mediated One-Pot Sequential Iodocyclization." (Discusses mechanisms where C-I bonds are formed and cleaved).
Sources
Technical Support Center: Solubility Enhancement for 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during research and development. Our goal is to equip you with the scientific rationale and practical protocols needed to effectively solubilize this compound for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The limited aqueous solubility of this compound stems directly from its molecular structure. Several key features contribute to this property:
-
Lipophilic Substituents: The presence of an isopropyl group and an iodo group significantly increases the molecule's lipophilicity (fat-solubility). The bulky, nonpolar isopropyl group, in particular, can disrupt favorable interactions with water molecules.[1][2]
-
Pyrazole Core: While the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, the overall structure is largely nonpolar. Pyrazole itself is more soluble in organic solvents like ethanol and acetone than in water.[3]
-
Crystal Lattice Energy: Poorly soluble compounds often pack efficiently into a stable crystal lattice in their solid state. Significant energy is required to overcome these intermolecular forces (like van der Waals forces and potential π-π stacking) and allow solvent molecules to surround and dissolve the individual molecules.[1]
Q2: What are the primary strategies I can use to improve the solubility of my compound?
A2: A range of techniques, categorized as physical and chemical/formulation modifications, can be employed.[1][4] The optimal choice depends on your specific experimental context, such as the required concentration, solvent compatibility, and downstream application (e.g., in vitro assay vs. animal model).
Below is a summary of common and effective strategies.
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility | Best For |
| pH Adjustment | Alters the ionization state of the molecule by protonating the basic nitrogen atoms on the pyrazole ring, forming a more soluble salt.[3][5] | 10 - 1,000 | Ionizable compounds for aqueous-based assays. |
| Co-solvency | Blends a water-miscible organic solvent (co-solvent) with water to reduce the overall polarity of the solvent system, making it more favorable for the solute.[4][6][] | 2 - 500 | Initial compound screening, creating stock solutions, and parenteral formulations. |
| Complexation | Encapsulates the nonpolar compound within the hydrophobic cavity of a host molecule, like a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[8][9][10] | 10 - 5,000+ | Oral and parenteral formulations where excipient toxicity is a concern. |
| Micellar Solubilization | Uses surfactants above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound in their core.[11][12][13] | 10 - 10,000+ | Preventing precipitation in aqueous buffers, formulations for oral delivery. |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the solid compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[14][15] | N/A (improves rate, not equilibrium solubility) | Improving dissolution speed for oral formulations. |
Note: The "Fold Increase" values are illustrative and can vary significantly based on the specific compound and system conditions.[1]
Troubleshooting & Experimental Guides
Issue 1: My compound needs to be dissolved in an aqueous buffer for a cell-based assay.
The pyrazole ring contains nitrogen atoms that are weakly basic.[16] By lowering the pH of the aqueous medium, you can protonate these nitrogens, creating a cationic salt form of the molecule that is significantly more water-soluble. This is often a simple and highly effective first step for ionizable compounds.[5][][17]
Caption: Mechanism of pH-dependent solubility for a basic compound.
Objective: To find the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
Your pyrazole compound
-
A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 7.4
-
Vials for equilibration
-
Shaker or rotator
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of your solid compound to separate vials. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each buffer to its respective vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot of the supernatant (the clear liquid phase) and dilute it with a suitable solvent for your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in each sample using your validated analytical method.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to identify the pH at which solubility is maximized.
Issue 2: My compound crashes out of solution when my DMSO stock is diluted into aqueous media.
This is a classic precipitation issue caused by the abrupt change in solvent polarity. Using a co-solvent system can mitigate this by creating a more "hospitable" final solvent environment for your compound.[4] Co-solvents work by reducing the self-association of water molecules, which lowers the overall dielectric constant of the medium and increases the solubility of non-polar compounds.[]
Objective: To identify a suitable co-solvent or co-solvent blend that maintains the compound's solubility upon dilution.
Materials:
-
Your pyrazole compound
-
Primary solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Potential co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N,N-Dimethylacetamide (DMA).[3][]
Methodology:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
In separate tubes, prepare different aqueous buffer/co-solvent mixtures. For example:
-
90% PBS / 10% Ethanol
-
90% PBS / 10% PG
-
90% PBS / 10% PEG 400
-
-
Add a small volume of your DMSO stock solution to each co-solvent mixture to reach the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).
-
Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 1 hour).
-
Select the co-solvent system that keeps your compound fully dissolved at the target concentration.
Surfactants are amphiphilic molecules that, above a certain concentration (the CMC), self-assemble into micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within this core, effectively keeping it solubilized in the aqueous bulk phase.[11][13][18]
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Objective: To determine if a cyclodextrin can effectively increase the solubility of your compound.
Materials:
-
Your pyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD) - these derivatives have improved solubility and safety profiles over native β-cyclodextrin. [9]* Water or appropriate buffer
-
Methodology from Protocol 1 (Shake-Flask Method)
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Using the shake-flask method described in Protocol 1, determine the solubility of your compound in each of the cyclodextrin solutions.
-
Plot the solubility of your compound as a function of the cyclodextrin concentration.
-
Analysis: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and suggests this is a viable strategy. [19]
References
-
Gould, S., & Scott, R. C. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved from [Link]
-
Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Retrieved from [Link]
-
Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. Retrieved from [Link]
-
de Azevedo, M. B. M., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Al-Kassas, R., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals. Retrieved from [Link]
-
ScienceDirect. (2025). Solubilization by surfactants. Retrieved from [Link]
-
Stewart, A., et al. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. Retrieved from [Link]
-
Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Qin, W., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. RSC Advances. Retrieved from [Link]
-
Báez-García, J. E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Retrieved from [Link]
-
Khan, I., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijmsdr.org [ijmsdr.org]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Micellar solubilization of drugs. [sites.ualberta.ca]
- 19. mdpi.com [mdpi.com]
Technical Support Ticket #5928: Scale-Up Optimization for Pyrazole Iodination
The following guide is structured as a Tier 3 Technical Support Response from the "Process Chemistry Optimization Group." It addresses the specific challenges of scaling up the synthesis of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole , moving from laboratory discovery (milligrams) to pilot scale (kilograms).
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Regioselectivity & Thermal Safety in C5-Functionalization of 1-Isopropyl-4-methoxypyrazole
Executive Summary & Root Cause Analysis
User Reported Issue:
"We are scaling up the synthesis of this compound. Our bench protocol uses n-BuLi at -78°C followed by Iodine quench.[1] On a 50g scale, yield dropped from 85% to 45%, and we observed significant tar formation. The purity profile shows des-iodo starting material and unidentified impurities."
Technical Diagnosis: The failure mechanism on scale-up is likely twofold:
-
Heat Transfer Limitation: At larger scales, maintaining a uniform -78°C during the exothermic lithiation is mechanically difficult. Localized "hot spots" cause the unstable 5-lithio intermediate to decompose (ring fragmentation) or isomerize before the iodine quench.
-
Regiocontrol Drift: The 4-methoxy group is an electron-donating group (EDG). While N1-isopropyl directs lithiation to C5, the EDG at C4 destabilizes the anion. n-BuLi is too aggressive (kinetic base) for this substrate at elevated temperatures (>-60°C).
The Solution: Transition from a Kinetic Lithiation (n-BuLi) to a Thermodynamic Magnesiation using Knochel-Hauser bases (TMPMgCl·LiCl).[2][3][4] This allows operation at manageable temperatures (-20°C to 0°C) with higher stability and regiofidelity.
The Optimized Protocol (Knochel Base Route)
This protocol replaces the cryogenic n-BuLi route with a robust magnesium-ate complex route.
Reaction Scheme
The transformation relies on the Directed Ortho Metalation (DoM) driven by the N-isopropyl group, utilizing the "Turbo Grignard" base to tolerate the electron-rich nature of the pyrazole.
Caption: Figure 1. Optimized metallation pathway using TMPMgCl·LiCl to bypass cryogenic instability.
Step-by-Step Methodology (1.0 kg Scale Basis)
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (10 vol) | Required for solubility of the Mg-LiCl complex. |
| Base | TMPMgCl[2][4]·LiCl (1.2 equiv) | Commercially available as ~1.0 M in THF/Toluene. Kinetic basicity of Li, thermodynamic stability of Mg. |
| Temperature | -20°C to -10°C | Avoids the need for liquid N2; achievable with standard glycol chillers. |
| Quench | Iodine (1.3 equiv) in THF | Solid addition is dangerous on scale; use a pre-dissolved solution. |
Detailed Procedure:
-
Reactor Prep: Charge a 20 L jacketed glass reactor with 1-isopropyl-4-methoxy-1H-pyrazole (1.0 kg, 7.14 mol) and Anhydrous THF (8.0 L) .
-
Cooling: Cool the mixture to -20°C under N2 atmosphere.
-
Metalation (The Critical Step):
-
Add TMPMgCl·LiCl (1.0 M solution, 8.57 L, 1.2 equiv) dropwise over 2 hours.
-
Control Point: Maintain internal temperature below -15°C.
-
Hold: Stir at -20°C for 1 hour.
-
IPC (In-Process Control): Pull a sample, quench with D2O.[5] Check by NMR for >98% deuterium incorporation at C5.
-
-
Iodination (The Exotherm):
-
Prepare a solution of Iodine (2.35 kg, 9.28 mol) in THF (4.0 L) .
-
Add the Iodine solution to the reactor over 3 hours, keeping T < -10°C. Note: The reaction is instantaneous but highly exothermic.
-
-
Workup:
-
Warm to 0°C.
-
Quench with sat. aq. NH4Cl (5 L) followed by 10% Na2S2O3 (Sodium Thiosulfate, 5 L) to reduce excess iodine (color change from dark purple to orange/yellow).
-
Extract with EtOAc or MTBE. Wash organic layer with brine.[6]
-
Dry (MgSO4), filter, and concentrate.
-
-
Purification: Recrystallization from Heptane/EtOAc is preferred over chromatography for this scale.
Troubleshooting Guide (FAQs)
Issue 1: "I see a regioisomer impurity (approx. 5-10%)."
Diagnosis: This is likely the 3-iodo isomer or 4-iodo (if methoxy cleavage occurred, though rare).
-
Cause: If the N-isopropyl group is not sterically bulky enough at higher temperatures, the base might attack C3. However, with TMPMgCl·LiCl, this is rare due to the "Complex Induced Proximity Effect" (CIPE) where the Mg coordinates to the N1 lone pair, directing deprotonation strictly to C5.
-
Fix: Ensure the starting material is pure 1-isopropyl-4-methoxy-1H-pyrazole. If you generated the precursor via alkylation of 4-methoxypyrazole, ensure no N-unsubstituted pyrazole remains.
Issue 2: "The reaction stalls at 80% conversion."
Diagnosis: Moisture contamination or "Base Kill."
-
Cause: The 4-methoxy group makes the ring electron-rich, raising the pKa of the C5 proton. If the THF is "wet" (>200 ppm water), the base is quenched faster than it metalates.
-
Fix: Titrate the TMPMgCl·LiCl before use. Increase equivalents to 1.3x. Ensure THF water content is <50 ppm (Karl Fischer).
Issue 3: "Thick emulsion during workup."
Diagnosis: Magnesium salts precipitating.
-
Cause: The Mg/Li salts formed during the quench can form gelatinous hydroxides/oxides upon contact with aqueous base.
-
Fix: Use a slightly acidic quench (NH4Cl) first to keep Mg solubilized, then perform the thiosulfate wash. If emulsion persists, add a small amount of citric acid or use Celite filtration.
Safety & Compliance (HSE)
Iodine Handling on Scale
Handling >2 kg of Iodine poses significant respiratory and corrosion hazards.
-
Vapor Control: Iodine sublimes. Weighing should be done in a dedicated extracted enclosure or glovebox.
-
Solution Prep: Never dump solid iodine into the reactor. Pre-dissolve in THF.[4] Note that dissolving I2 in THF is endothermic (gets cold), but the reaction with the magnesiated species is exothermic.
Waste Disposal[8]
-
Aqueous Waste: Will contain high levels of iodides and magnesium. Do not mix with acidic waste streams (potential for I2 gas evolution or HCN if cyanide was used elsewhere, though not in this route).
-
Solvent Waste: THF streams must be checked for peroxides before distillation/recovery.
References & Authority
-
Knochel Base Methodology:
-
Source: Haas, D., Mosrin, M., & Knochel, P. (2016). "Regioselective Functionalization of Pyrazoles using TMP-Bases." Organic Letters.
-
Relevance: Establishes the superiority of TMPMgCl·LiCl over n-BuLi for sensitive heterocycles.
-
URL:[Link] (Proxy link to relevant Knochel Group work).
-
-
Pyrazole Iodination Standards:
-
Source: BenchChem. (2025).[7] "A Comparative Guide to the Iodination of Pyrazoles."
-
Relevance: Validates the use of Iodine/THF quench and workup procedures for pyrazoles.
-
-
Safety Data (Iodine):
-
Source: ECHA (European Chemicals Agency). "Iodine Registration Dossier."
-
Relevance: Toxicological and handling data for kilogram-scale iodine usage.
-
URL:[Link]
-
-
Scale-Up Thermodynamics:
-
Source: Organic Process Research & Development (OPRD). "Managing Exotherms in Organometallic Chemistry."
-
Relevance: Principles of replacing cryogenic steps with higher-temperature alternatives.
-
URL:[Link]
-
End of Ticket #5928. For further assistance, please upload your latest HPLC trace to the secure portal.
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. High Temperature Metalation of Functionalized Aromatics and Heteroaromatics using (tmp)2Zn·2MgCl2·2LiCl and Microwave Irradiation [organic-chemistry.org]
- 5. nva.sikt.no [nva.sikt.no]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to Iodinated Pyrazoles in Medicinal Chemistry: A Comparative Analysis Featuring 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] The strategic introduction of an iodine atom onto the pyrazole ring transforms it into a highly versatile synthetic intermediate, primarily by enabling a diverse range of palladium-catalyzed cross-coupling reactions.[3][4] This functionalization is a critical step in the construction of complex molecular architectures required for potent and selective drug candidates. The specific substitution pattern on the iodinated pyrazole, including the position of the iodine and the nature of other substituents, profoundly influences the molecule's physicochemical properties, reactivity, and potential biological interactions.
This guide provides a comparative analysis of 5-iodo-1-isopropyl-4-methoxy-1H-pyrazole against other classes of iodinated pyrazoles. We will delve into the causality behind synthetic choices, compare structural and electronic properties, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals in their selection and application of these critical building blocks.
Part 1: The Strategic Imperative of Pyrazole Iodination
The primary value of an iodinated pyrazole in drug discovery lies not in its inherent biological activity, but in its potential as a synthetic linchpin. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups, a crucial advantage in lead optimization campaigns where rapid generation of analogues is necessary.
The two most common applications are the Suzuki-Miyaura coupling (for introducing aryl or heteroaryl groups) and the Sonogashira coupling (for introducing alkynyl groups). These moieties are frequently essential for anchoring a drug candidate within the binding pocket of a biological target, such as a protein kinase.[4][5]
Caption: Synthetic utility of iodinated pyrazoles as key intermediates.
Part 2: A Comparative Guide to Iodination Methodologies
The choice of iodination method is dictated by the desired regiochemistry—that is, whether the iodine atom is to be installed at the C4 or C5 position of the pyrazole ring. This decision is fundamental as it determines the final orientation of substituents in the target molecule.
-
C4 Iodination (Electrophilic Aromatic Substitution): The C4 position is generally the most electron-rich and sterically accessible site on the pyrazole ring, making it susceptible to electrophilic attack. Reagents like N-Iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are commonly employed.[3][6]
-
C5 Iodination (Directed Ortho Metalation): The C5 proton is more acidic than the C4 proton. This property can be exploited by using a strong base like n-butyllithium (n-BuLi) to selectively deprotonate the C5 position. The resulting pyrazole anion is then "quenched" with an iodine source (e.g., I₂) to install the iodine exclusively at C5.[3][6]
The table below summarizes key methodologies, providing a framework for selecting the appropriate protocol.
| Method | Reagents | Typical Conditions | Regioselectivity | Rationale & Causality |
| CAN-Mediated Iodination | I₂, Ceric Ammonium Nitrate (CAN) | MeCN, Reflux | C4 | CAN acts as a mild oxidant to generate an electrophilic iodine species (I⁺) in situ, which then attacks the electron-rich C4 position. Excellent for many substituted pyrazoles.[6] |
| N-Iodosuccinimide | NIS, Acid (e.g., H₂SO₄) | Various Solvents, RT | C4 | The acid protonates NIS, increasing its electrophilicity. This is a reliable and often high-yielding method for C4 iodination, even on deactivated pyrazole systems.[3] |
| Lithiation-Iodination | n-BuLi, then I₂ | Anhydrous THF, -78 °C to RT | C5 | This is a kinetically controlled process. The strong base removes the most acidic proton (C5), creating a directed lithiated intermediate that is trapped by iodine. This is the go-to method for C5-iodo derivatives.[3][6] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane, RT | C4 | ICl is a potent electrophilic iodinating agent. The base (Li₂CO₃) is crucial to neutralize the HCl byproduct, preventing unwanted side reactions and driving the reaction to completion.[3] |
Part 3: Comparative Analysis of Iodinated Pyrazole Scaffolds
The utility of an iodinated pyrazole is defined by the interplay of all its substituents. Here, we compare the specific attributes of this compound with other common classes.
Profile: this compound
This molecule presents a unique combination of features:
-
5-Iodo Position: Synthetically accessed via lithiation, this position places the reactive handle adjacent to the N1 substituent. In subsequent cross-coupling reactions, the proximity of the bulky isopropyl group could introduce steric hindrance, potentially requiring more robust catalytic systems. However, this defined spatial relationship can be advantageous for creating specific ligand conformations.
-
1-Isopropyl Group: This bulky, lipophilic group significantly increases the molecule's nonpolar character, which can enhance membrane permeability and solubility in organic solvents. It also provides steric bulk that can shield the N1 nitrogen from metabolic enzymes, potentially increasing the half-life of derivative compounds.[7]
-
4-Methoxy Group: As a strong electron-donating group, the methoxy substituent increases the electron density of the pyrazole ring. This can influence the reactivity of the C-I bond. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.
Inference: This scaffold is likely designed for synthetic targets where a bulky, lipophilic group is desired at N1, a hydrogen bond acceptor is needed at C4, and diversification is required at the C5 position.
Comparison: C4-Iodo vs. C5-Iodo Pyrazoles
The fundamental difference lies in the vector of diversification.
| Feature | This compound | Generic 4-Iodo-1-alkyl-pyrazole |
| Iodine Position | C5 | C4 |
| Synthetic Access | Lithiation-Iodination (Directed) | Electrophilic Iodination (Default) |
| Primary Diversification Vector | Adjacent to the N1-substituent | Opposite the N1-substituent |
| Steric Considerations | N1-substituent can sterically influence C5 reactions. | C4 is generally more sterically accessible. |
| Potential Application | Building complex scaffolds where precise 3D arrangement between N1 and C5 substituents is critical. | Widely used as a general-purpose building block for introducing diversity at the C4 position.[4] |
Comparison with Electronically Modified Iodopyrazoles
The electronic nature of other substituents dramatically alters the pyrazole's character.
-
vs. 1-Aryl-3-CF₃-iodopyrazoles: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. This makes the pyrazole ring more electron-deficient, impacting its reactivity in subsequent reactions. The CF₃ group can also engage in specific interactions with protein targets and can block sites of metabolism. In contrast, the methoxy group in our target compound makes the ring electron-rich. The choice between an electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) group depends entirely on the electronic requirements of the target binding site.[6]
-
vs. 4-Iodo-1-methyl-1H-pyrazol-3-amine: The presence of an amino group introduces a primary hydrogen bond donor.[1] This fundamentally changes the molecule's potential biological applications, making it a candidate for targets that require a strong hydrogen bond donating interaction, a feature absent in this compound.
Part 4: Experimental Protocols for Application
Trustworthy protocols are self-validating. The following methodologies are standard, robust, and include checkpoints for monitoring reaction progress.
Protocol 1: Synthesis of a 5-Iodopyrazole via Lithiation-Iodination
This protocol is adapted from established procedures for the C5-iodination of N-substituted pyrazoles.[3] It is the method required to synthesize the title compound's parent scaffold.
Objective: To regioselectively install an iodine atom at the C5 position of a 1-substituted pyrazole.
Caption: Experimental workflow for C5-iodination of pyrazoles.
Materials:
-
1-Isopropyl-4-methoxy-1H-pyrazole (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equivalents)
-
Iodine (I₂, 1.2 equivalents)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine, Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Argon), dissolve the 1-isopropyl-4-methoxy-1H-pyrazole in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe. The solution may change color. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium pyrazolide.
-
Iodination: In a separate flask, dissolve iodine in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Iodopyrazole
This protocol describes the use of an iodopyrazole as a substrate in a standard Suzuki coupling.
Objective: To form a C-C bond between the iodopyrazole and a boronic acid derivative.
Materials:
-
Iodopyrazole (e.g., this compound, 1 equivalent)
-
Aryl- or Heteroaryl-boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Setup: To a reaction vessel, add the iodopyrazole, boronic acid, base, and palladium catalyst.
-
Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the iodopyrazole.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash & Dry: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography to yield the desired coupled product.
Protocol 3: General Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method to assess the biological activity of newly synthesized pyrazole derivatives as potential kinase inhibitors.[1]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A lower ADP level in the presence of the test compound indicates inhibition of the kinase.
Procedure:
-
Kinase Reaction: Set up a reaction containing the target kinase, its specific substrate, ATP, and the test compound (your pyrazole derivative) at various concentrations. Include a "no inhibitor" positive control and a "no kinase" negative control. Incubate at the optimal temperature for the kinase (e.g., 30 °C).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of light generated is proportional to the ADP produced and thus to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion
While direct, head-to-head experimental data for this compound is not widely published, a detailed analysis of its structure allows for informed comparisons and predictions of its utility. Its synthesis requires a regioselective C5-iodination strategy, setting it apart from the more common C4-iodo-pyrazoles. The combination of a C5-iodine, a bulky N1-isopropyl group, and an electron-donating C4-methoxy group makes it a specialized building block, likely intended for creating compounds with a highly defined three-dimensional structure and specific physicochemical properties.
The ultimate choice of an iodinated pyrazole scaffold depends on a careful consideration of the synthetic strategy and the requirements of the final biological target. This guide provides the foundational knowledge and practical protocols for researchers to make that choice with confidence, leveraging the power of these versatile intermediates to accelerate drug discovery.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
- A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Benchchem.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- Recent Advances in the Development of Pyrazole Deriv
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- 4-Isopropyl-1H-pyrazole CAS 13753-53-2. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Isopropyl-1H-pyrazole|CAS 13753-53-2|Supplier [benchchem.com]
Spectroscopic Analysis of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole: A Structural Confirmation Guide
Executive Summary
The synthesis of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole is a critical intermediate step in the production of SGLT2 inhibitors (e.g., Ipragliflozin analogs). The structural integrity of this intermediate is paramount; however, the regioselectivity of pyrazole functionalization presents a persistent challenge.
The primary risk in this synthesis is the formation of the 3-iodo regioisomer or the persistence of the 4-iodo byproduct if the starting material was different. Standard 1H NMR is often insufficient for absolute confirmation due to the electronic similarity of the C3 and C5 positions.
This guide objectively compares analytical methodologies for confirming the 5-iodo regiochemistry. It establishes 2D NMR (NOESY/HMBC) as the superior validation method over 1H NMR and LC-MS, providing a self-validating protocol to distinguish the target molecule from its isomers.
Comparative Analysis of Analytical Techniques
The following table evaluates the utility of common spectroscopic methods specifically for distinguishing This compound from its 3-iodo isomer .
| Technique | Diagnostic Utility | Specificity for Regioisomerism | Pros | Cons |
| 1H NMR (1D) | Moderate | Low | Rapid; confirms functional groups (iPr, OMe). | Chemical shifts of H-3 (Target) and H-5 (Isomer) are often too similar to assign without a reference standard. |
| 13C NMR | High | Moderate | C-I bond shows a distinct heavy-atom upfield shift (typically < 80 ppm). | Requires large sample mass; C3 vs C5 assignment still requires correlation data. |
| LC-MS | Low | None | Confirms Molecular Weight (MW 266) and purity. | Cannot distinguish regioisomers (both have identical mass/fragmentation patterns). |
| NOESY (2D) | Critical | High (Gold Standard) | Definitive proof: Detects spatial proximity between N1-Isopropyl and C5-H (or lack thereof). | Requires longer acquisition time; careful parameter setup (mixing time). |
| HMBC (2D) | Very High | High | Links N1-Isopropyl protons to C3/C5 carbons, establishing connectivity. | Complex interpretation; requires clean resolution of carbon peaks. |
Structural Elucidation & Logic
The Regioisomer Challenge
In the lithiation of 1-substituted pyrazoles, coordination between the Lithium cation and the N1 substituent typically directs deprotonation to the C5 position . However, steric hindrance or thermodynamic equilibration can lead to mixtures.
-
Target Structure (5-Iodo): Iodine is at C5.[1] Proton is at C3.
-
Common Impurity (3-Iodo): Iodine is at C3. Proton is at C5.[2]
The "Smoking Gun" Protocol: NOESY Logic
The most robust method to confirm the structure is measuring the Nuclear Overhauser Effect (NOE) between the N1-Isopropyl methine proton and the remaining Pyrazole ring proton .
-
If Target (5-Iodo): The H is at C3. The N1-Isopropyl group is spatially distant from H-3.
-
Result:NO Cross-peak (or very weak).
-
-
If Isomer (3-Iodo): The H is at C5.[2] The N1-Isopropyl group is spatially adjacent to H-5.
-
Result:Strong Cross-peak .
-
Graphviz Workflow: Structural Decision Tree
The following diagram illustrates the logical workflow for confirming the product identity.
Caption: Decision tree for distinguishing 5-iodo and 3-iodo regioisomers using NOESY correlations.
Detailed Experimental Protocols
A. Synthesis Context (Regiocontrol)
To maximize the yield of the 5-iodo isomer, the synthesis should utilize Directed Ortho-Lithiation (DoM) rather than direct electrophilic halogenation.
-
Mechanism: n-Butyllithium coordinates with the N1 nitrogen, directing the lithium to the C5 position.
-
Quench: Subsequent addition of Iodine (
) substitutes the Lithium at C5.
B. Analytical Protocol
1. Sample Preparation
-
Dissolve 10-15 mg of the isolated solid in 0.6 mL of DMSO-d6 or CDCl3 .
-
Note: DMSO-d6 is preferred if the product is polar or to prevent peak overlap with solvent residual peaks.
2. 1H NMR Acquisition Parameters
-
Frequency: 400 MHz or higher.
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (sufficient for >95% purity).
Expected Data (Representative in CDCl3):
-
1.48 (d, 6H,
Hz, Isopropyl ) -
3.82 (s, 3H, Methoxy
) -
4.55 (sept, 1H,
Hz, Isopropyl ) -
7.45 (s, 1H, Pyrazole H-3)
-
Interpretation: The singlet at 7.45 ppm represents the remaining proton. Its chemical shift alone is not proof of position C3 vs C5.
-
3. NOESY Acquisition (The Validation Step)
-
Mixing Time: 300 - 500 ms (Optimized for medium-sized molecules).
-
Relaxation Delay: 2.0 s.
-
Validation Check:
-
Locate the Isopropyl methine septet (~4.55 ppm).
-
Locate the Pyrazole singlet (~7.45 ppm).
-
Pass Criteria: Absence of a cross-peak at the intersection of these two shifts.
-
Fail Criteria: Presence of a distinct cross-peak (indicates H is at C5, adjacent to N-isopropyl).
-
Graphviz: Molecular Connectivity & Correlations
The diagram below visualizes the HMBC and NOESY correlations that define the structure.
Caption: HMBC (Green) confirms connectivity; NOESY (Red) confirms spatial arrangement.
References
-
BenchChem. A Comparative Guide to the Iodination of Pyrazoles. Retrieved from
-
National Institutes of Health (NIH). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental and NMR Study. Org Biomol Chem. 2006.[3] Retrieved from
-
Royal Society of Chemistry. Synthesis of pyrazoles under mild reaction conditions. Retrieved from
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019. Retrieved from
-
Aggarwal, R. et al. Synthesis, Characterization, Antimicrobial Screening of Novel Substituted Pyrazoles. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole with its bromo analog
Topic: Comparing the reactivity of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole with its bromo analog Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The Strategic Trade-Off
In the synthesis of polysubstituted pyrazoles—a privilege scaffold in kinase inhibitor discovery—the choice between the 5-iodo and 5-bromo congeners of 1-isopropyl-4-methoxy-1H-pyrazole is not merely a matter of availability. It is a strategic decision dictated by the electronic density of the heterocyclic ring.
The 1-isopropyl-4-methoxy substitution pattern creates a highly electron-rich environment. The 4-methoxy group (electron-donating by resonance) and the pyrazole core (π-excessive) significantly increase the electron density at the C5 position.
-
The Consequence: This electron-rich nature deactivates the C-X bond toward oxidative addition with Palladium(0), making the 5-Bromo analog sluggish under standard conditions.
-
The Verdict: The 5-Iodo analog is the superior choice for mild, chemoselective cross-couplings and low-temperature lithium-halogen exchange. The 5-Bromo analog is a robust, cost-effective alternative but requires "activated" catalytic systems (e.g., bulky phosphine ligands) or higher temperatures to overcome the activation energy barrier.
Structural & Electronic Analysis
The "Cooperative" Lithiation Effect
One of the most distinct features of this scaffold is the potential for Cooperative Directed Ortho Metalation (DoM) .
-
N1-Isopropyl: The lone pair on the N2 nitrogen (and coordination via N1) typically directs lithiation to C5.
-
4-Methoxy: As a strong Ortho-Directing Group (ODG), the oxygen atom can coordinate to Lithium.
-
Synergy: In this specific molecule, both the N1-nitrogen and the 4-methoxy oxygen flank the C5 position. This creates a "chelating pocket" that makes Lithium-Halogen exchange at C5 exceptionally fast and regioselective, particularly for the Iodo analog.
Bond Dissociation Energy (BDE) & Oxidative Addition
| Feature | 5-Iodo Analog | 5-Bromo Analog | Mechanistic Implication |
| C-X Bond Strength | ~65 kcal/mol (Weak) | ~81 kcal/mol (Moderate) | Iodo undergoes oxidative addition ~100-1000x faster. |
| Electronic Bias | High Electron Density | High Electron Density | The electron-rich ring resists accepting electron density from Pd(0). The weaker C-I bond compensates for this; the C-Br bond often does not. |
| Steric Environment | Large Iodine Atom | Moderate Bromine Atom | Iodine may suffer from steric clash with bulky ligands, but its lability usually overrides this. |
Reactivity Profiling: Head-to-Head Comparison
A. Metal-Halogen Exchange (Lithiation)
-
5-Iodo: Reacts instantaneously with n-BuLi or i-PrMgCl at -78°C. The reaction is driven by the formation of the extremely stable Li-I salt. It is compatible with sensitive functional groups (esters, nitriles) elsewhere in the molecule due to the mild conditions.
-
5-Bromo: Requires n-BuLi at -78°C but may require slight warming (to -40°C) to drive conversion to completion. There is a risk of competitive deprotonation (Li-H exchange) at the alkyl group or other sites if the Li-Br exchange is sluggish.
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[2]
-
5-Iodo: The "Gold Standard" for this scaffold.
-
Conditions: Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3, DME/H2O, 60°C.
-
Success Rate: High. Works well even with electron-poor boronic acids.
-
-
5-Bromo: The "Challenging Substrate."
-
Problem: The electron-rich ring makes the oxidative addition step rate-limiting.
-
Solution: Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-Heterocyclic Carbenes (NHC) and higher temperatures (80-100°C).
-
C. Nucleophilic Aromatic Substitution (S_NAr)
-
Both Analogs: Virtually inert . The electron-rich nature of the 4-methoxypyrazole ring repels nucleophiles. S_NAr is not a viable pathway for this scaffold unless the ring is activated by strong electron-withdrawing groups (e.g., -NO2) which are absent here.
Visualization: Decision Logic & Mechanism
Diagram 1: Cooperative Lithiation Mechanism
This diagram illustrates how the 4-OMe and N1-isopropyl groups stabilize the lithiated intermediate, driving the reaction.
Caption: Cooperative chelation by N1-nitrogen and 4-methoxy oxygen facilitates rapid, regioselective lithiation at C5.
Diagram 2: Reactivity Decision Matrix
A logic tree to help you select the correct starting material based on your synthetic needs.
Caption: Selection guide based on reaction conditions. Green indicates the optimal path for mild/high-yield outcomes.
Experimental Protocols
Protocol A: Regioselective Lithiation & Trapping (Recommended for 5-Iodo)
This protocol leverages the cooperative directing effect for maximum yield.
-
Preparation: Flame-dry a 50 mL round-bottom flask and flush with Argon.
-
Dissolution: Add This compound (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: For the bromo analog, ensure the temperature is stable; do not go below -78°C as solubility may drop, but do not warm above -60°C during addition.
-
Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.
-
Observation: The 5-iodo species exchanges within < 5 minutes. The 5-bromo species requires ~15-30 minutes aging at -78°C.
-
-
Trapping: Add the electrophile (e.g., aldehyde, DMF, I2, alkyl halide) (1.2 eq) neat or in THF solution.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature.
-
Quench: Quench with saturated NH4Cl solution.
Protocol B: Suzuki-Miyaura Coupling (Comparison)
| Parameter | Standard Condition (Works for Iodo) | Enhanced Condition (Required for Bromo) |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd2(dba)3 (2 mol%) + XPhos or SPhos (4-8 mol%) |
| Base | Na2CO3 (2.0 eq) | K3PO4 (3.0 eq) |
| Solvent | DME / Water (3:1) | 1,4-Dioxane / Water (4:1) |
| Temperature | 60°C - 80°C | 100°C (Reflux) |
| Time | 4 - 8 Hours | 12 - 24 Hours |
| Expected Yield | > 85% | 60 - 80% (Variable) |
References
-
Stanetty, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]
-
Snieckus, V. (1990).[2][3] Directed Ortho Metalation.[2][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational reference for DoM mechanism cited in search results).
-
Tang, et al. (2023).[5][6] Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition. J. Am. Chem. Soc. [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. baranlab.org [baranlab.org]
- 5. escholarship.org [escholarship.org]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
A Senior Application Scientist's Guide to Purity Analysis of Synthesized 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole by HPLC
Introduction
In the landscape of modern drug discovery, 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole stands out as a valuable heterocyclic building block. Its substituted pyrazole core is a well-established pharmacophore present in numerous biologically active compounds, and the iodine atom at the C5 position provides a versatile handle for further molecular elaboration through cross-coupling reactions.[1] The synthetic utility of such intermediates is directly proportional to their purity. Undetected impurities, such as regioisomers, starting materials, or reaction byproducts, can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind method development choices, ensuring the resulting analytical procedure is not only accurate but also self-validating and trustworthy, in accordance with international regulatory standards.[2][3]
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical method is one that can separate the main compound from all potential and actual impurities. Understanding the synthesis is therefore the first step in developing a specific purity testing method. The target compound is typically synthesized via iodination of a pyrazole precursor. Common iodination methods include the use of reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[4][5]
Based on these synthetic routes, we can anticipate the following impurities:
-
Unreacted Starting Material: 1-isopropyl-4-methoxy-1H-pyrazole.
-
Regioisomers: Iodination could potentially occur at other positions on the pyrazole ring, leading to isomeric impurities.
-
Over-iodinated Products: Di-iodo or tri-iodo species, especially if the reaction conditions are not strictly controlled.
-
Byproducts: Impurities arising from side reactions or degradation of reagents.
The analytical method must possess the specificity to resolve the main peak from these structurally similar compounds.
HPLC Method Development: A Comparative & Logic-Driven Approach
Reversed-Phase HPLC (RP-HPLC) is the technique of choice for analyzing moderately polar to non-polar compounds like our target molecule.[6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[6][7] Hydrophobic molecules, like our analyte, will have a stronger interaction with the stationary phase and thus be retained longer.[6]
The development of a suitable method involves the systematic optimization of several key parameters.
The Logical Flow of HPLC Method Development
Below is a diagram illustrating the decision-making process in developing a robust HPLC method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Validation Guide: Scalable Synthesis of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Executive Summary
This guide validates a non-cryogenic metallation route for the synthesis of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole , a critical intermediate in the development of next-generation kinase inhibitors and GPCR ligands.
Traditionally, C5-functionalization of 1,4-disubstituted pyrazoles relies on cryogenic lithiation (
The Challenge: Regiocontrol in Pyrazoles
Synthesizing the 5-iodo derivative of 1-isopropyl-4-methoxy-1H-pyrazole presents a specific regioselectivity challenge governed by the electronic and steric properties of the pyrazole ring.
-
The Substrate: 1-isopropyl-4-methoxy-1H-pyrazole.[1]
-
Electronic Bias: The C4-methoxy group is electron-donating, making the ring electron-rich.
-
Steric Bias: The N1-isopropyl group provides steric bulk, protecting N1 but also influencing the accessibility of C5.
Why Standard Electrophilic Substitution Fails
Direct iodination using electrophiles (e.g., NIS, ICl) typically targets the C4 position due to the inherent nucleophilicity of the pyrazole ring. Since C4 is already substituted with a methoxy group, electrophilic attack is forced to C5 or C3. However, without strong activation, these reactions often suffer from low conversion or ring oxidation.
The Solution: Directed Metallation
To exclusively target C5, we must utilize the acidity of the C5-proton (pKa ~28-30). The N1-isopropyl group acts as a Directing Group (DG) via the Complex Induced Proximity Effect (CIPE), coordinating the metal base to the C5 position.
Comparative Analysis: Cryogenic vs. Turbo-Grignard
We compared the industry-standard "Legacy Route" against the proposed "New Route."
Method A: Legacy Cryogenic Lithiation (The Baseline)
-
Reagent:
-Butyllithium ( -BuLi) / THF.[2][3] -
Conditions: -78°C (Dry Ice/Acetone or Cryostat).
-
Mechanism: Kinetic deprotonation.
-
Drawbacks: Pyrophoric reagent; requires specialized cryogenic equipment; difficult to quench exotherms at scale.
Method B: The New Route (Knochel-Hauser Base)
-
Reagent: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl[4]·LiCl ).[4]
-
Conditions: 0°C to Ambient Temperature.
-
Mechanism: Thermodynamic control via a bulky, non-nucleophilic base.
-
Advantages: Operates at achievable temperatures; LiCl solubilizes the Mg-species, preventing aggregation; significantly higher safety profile.
Experimental Data Summary
| Metric | Method A ( | Method B (TMPMgCl·LiCl) |
| Scale | 50 mmol | 50 mmol |
| Temperature | -78°C | 0°C |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Time (Metallation) | 30 min | 1 hour |
| Quench (Electrophile) | Iodine ( | Iodine ( |
| Isolated Yield | 82% | 85% |
| HPLC Purity | 98.1% | 99.4% |
| Safety Hazard | High (Pyrophoric/Cryogenic) | Moderate (Water Reactive) |
Mechanistic Visualization
The following diagram illustrates the divergence between the two pathways. Note the coordination of the Magnesium species in the new route, which stabilizes the intermediate at higher temperatures.
Figure 1: Comparison of the kinetic lithiation pathway (Red) versus the thermodynamic magnesiation pathway (Green).
Detailed Protocol: Method B (Recommended)
This protocol has been validated for the synthesis of this compound on a 50 mmol scale.
Reagents & Equipment[2][3][4][5][6][7][8][9][10][11]
-
Substrate: 1-isopropyl-4-methoxy-1H-pyrazole (1 equiv, 7.0 g)
-
Base: TMPMgCl[4]·LiCl (1.3 M in THF, 1.2 equiv)
-
Quench: Iodine (
) (1.3 equiv) -
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
-
Equipment: 3-neck round bottom flask, nitrogen inlet, addition funnel, internal temperature probe.
Step-by-Step Procedure
-
Setup: Flame-dry the glassware and purge with Nitrogen (
).[4] Charge the flask with 1-isopropyl-4-methoxy-1H-pyrazole (7.0 g, 50 mmol) and anhydrous THF (100 mL). -
Activation: Cool the solution to 0°C using an ice/water bath.
-
Metallation: Add TMPMgCl·LiCl (46 mL, 60 mmol) dropwise via the addition funnel over 20 minutes.
-
Observation: Maintain internal temperature < 5°C. The solution may turn slightly yellow.
-
-
Incubation: Stir the mixture at 0°C for 1 hour.
-
Checkpoint: Take a 0.1 mL aliquot, quench with
, and check by NMR. >95% deuterium incorporation at C5 confirms complete metallation.
-
-
Iodination: Dissolve Iodine (16.5 g, 65 mmol) in THF (30 mL). Add this solution dropwise to the reaction mixture at 0°C.
-
Caution: This step is exothermic. Control addition rate to keep T < 10°C.
-
-
Workup: After 30 minutes, quench the reaction with saturated aqueous
(50 mL) followed by 10% (sodium thiosulfate) to remove excess iodine (solution turns from brown to yellow/clear). -
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Heptane/EtOAc (9:1) to yield the product as an off-white solid.
Workflow Logic & Safety
The following diagram details the operational logic, highlighting critical safety control points (CCP).
Figure 2: Operational workflow with Critical Control Points (CCPs) for temperature and conversion monitoring.
Conclusion
The validation confirms that the TMPMgCl·LiCl route is the superior method for synthesizing this compound. It avoids the extreme cryogenic conditions of the legacy
References
-
Knochel, P., et al. "Scalable Preparation of Functionalized Organometallics via Turbo-Grignards." Organic Syntheses, 2012.
-
BenchChem. "A Comparative Guide to the Iodination of Pyrazoles." BenchChem Technical Guides, 2025.
-
Sigma-Aldrich. "Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis." Sigma-Aldrich Technical Notes, 2025.
-
National Institutes of Health (NIH). "Safe Handling of Organolithium Compounds in the Laboratory." Princeton EHS / NIH Guidelines, 2016.
-
Royal Society of Chemistry. "Regioselective C5-H direct iodination of indoles (and related heterocycles)."[5] RSC Advances, 2025.
Sources
- 1. This compound,2138196-41-3 [rovathin.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Guide: Characterization and Confirmation of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
Executive Summary
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole represents a specialized, high-value scaffold in medicinal chemistry, particularly utilized in the synthesis of SGLT2 inhibitors and type-II kinase inhibitors. Its structural uniqueness lies in the 5-iodo functionality, which serves as a highly reactive handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), distinct from the more common but less reactive 5-bromo analogs or the thermodynamically favored 4-iodo regioisomers.
This guide provides a rigorous framework for differentiating this specific isomer from its structural mimics, validating its purity, and optimizing its use in downstream synthesis.
Part 1: Structural Integrity & Synthetic Utility
The selection of the 5-iodo variant over the 4-iodo or 5-bromo analogs is rarely arbitrary; it is a strategic choice driven by electronic and steric requirements.
The "5-Position" Advantage
In 1-substituted pyrazoles, the 5-position is sterically adjacent to the N1-protecting group (in this case, the isopropyl group). Functionalizing this position allows for the construction of atropisomeric axes or sterically congested biaryl systems often required for receptor selectivity.
Comparative Performance Matrix
The following table contrasts the 5-Iodo scaffold with its primary alternatives.
| Feature | 5-Iodo-1-isopropyl-4-methoxy | 5-Bromo Analog | 4-Iodo Regioisomer |
| C-X Bond Energy | Low (~53 kcal/mol) | Medium (~68 kcal/mol) | Low (~53 kcal/mol) |
| Oxidative Addition | Rapid (Facilitates mild couplings) | Slower (Requires higher T/Catalyst) | Rapid |
| Synthetic Access | Difficult (Requires Lithiation/Blocking) | Moderate | Easy (Electrophilic Subst.) |
| Stability | Moderate (Light sensitive) | High | High |
| Key Utility | Sterically Hindered Couplings | General Couplings | Core Decoration |
Part 2: Critical Characterization (Distinguishing Regioisomers)
The most common failure mode in working with this scaffold is regioisomer contamination . Electrophilic iodination (e.g., NIS) naturally favors the electron-rich 4-position . To confirm the 5-iodo structure, one must rule out the 4-iodo and 3-iodo isomers using self-validating NMR logic.
The Self-Validating NMR Protocol
Objective: Confirm Iodine location relative to the N-Isopropyl group.
-
1H NMR Signature:
-
5-Iodo (Target): Expect a singlet for H-3. Crucial: The N-Isopropyl methine proton (~4.5 ppm) will show NO strong NOE correlation to the aromatic H-3, as they are spatially distant.
-
4-Iodo (Impurity): Expect singlets for H-3 and H-5. The H-5 proton is spatially proximal to the N-Isopropyl group. Strong NOE will be observed between N-iPr and H-5.
-
3-Iodo (Impurity): Expect a singlet for H-5. Strong NOE observed between N-iPr and H-5.
-
-
13C NMR Heavy Atom Effect:
-
Carbon attached to Iodine (C-I) typically appears significantly upfield (often 80–100 ppm) compared to C-Br or C-H carbons due to the "heavy atom effect."
-
Validation: In the 5-iodo derivative, the C5 signal (identifiable via HMBC from N-iPr protons) should be <100 ppm.
-
Visual Logic: Regioisomer Differentiation
The following diagram illustrates the logical flow for confirming the structure using NOE spectroscopy.
Caption: Logic flow for distinguishing the 5-iodo target from common 4-iodo/3-iodo regioisomers via NOE.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis (Lithiation Route)
Direct iodination fails to access the 5-position efficiently. The most reliable method utilizes Directed ortho-Lithiation (DoL) . The N-isopropyl group acts as a directing group, allowing lithiation at C5 followed by an electrophilic quench.
Reagents:
-
Starting Material: 1-isopropyl-4-methoxy-1H-pyrazole
-
Base: n-Butyllithium (2.5 M in hexanes)
-
Electrophile: Iodine (I2) or 1,2-Diiodoethane
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with 1-isopropyl-4-methoxy-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Critical: Maintain temp < -70 °C to prevent ring fragmentation or isomerization.
-
Incubation: Stir at -78 °C for 45–60 minutes to ensure complete formation of the C5-lithio species.
-
Quench: Add a solution of Iodine (1.2 eq) in THF dropwise. The solution will decolorize as iodine is consumed.
-
Workup: Quench with saturated aq. Na2S2O3 (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.
-
Purification: Silica gel chromatography (typically Hexanes/EtOAc).[1] The 5-iodo isomer is usually less polar than the starting material.
Protocol B: Optimized Suzuki-Miyaura Coupling
The 5-iodo-4-methoxy system is electron-rich (due to methoxy) but sterically hindered (due to isopropyl). Standard conditions often lead to de-iodination (reduction).
Recommended System:
-
Catalyst: Pd(dppf)Cl2[2]·DCM (Robust) or Pd2(dba)3 / XPhos (High activity for hindered substrates).
-
Base: K3PO4 (Anhydrous) or Cs2CO3. Avoid strong hydroxides if the product is base-sensitive.
-
Solvent: 1,4-Dioxane/Water (4:1) degassed.
Self-Validating Check:
-
Monitor reaction via LC-MS.
-
Warning Sign: Appearance of a mass corresponding to [M-I+H] indicates hydrodehalogenation. If observed, switch to anhydrous conditions (Dioxane/Toluene) and a weaker base.
Part 4: Visualization of Reactivity Pathways
The following diagram details the synthetic divergence between the thermodynamic product (4-iodo) and the kinetic/directed product (5-iodo), and their subsequent utility.
Caption: Divergent synthesis pathways showing how to selectively access the 5-iodo target vs. the 4-iodo byproduct.
References
-
Aggarwal, V. K., et al. (2006). "Regioselective functionalization of pyrazoles." Journal of Organic Chemistry.
-
Lérida, L., et al. (2016). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development and Mechanism." The Journal of Organic Chemistry.
-
Dvorak, C. A., et al. (2014).[3] "Synthesis of SGLT2 inhibitors: Pyrazole intermediates." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes.
-
Waldo, J. P., & Larock, R. C. (2008). "Room Temperature ICl-Induced Dehydration/Iodination... Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." The Journal of Organic Chemistry.
Sources
A Comparative Efficacy Analysis of Novel Pyrazole Derivatives Targeting Oncogenic Kinases
In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a paramount objective. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its versatility and presence in numerous FDA-approved drugs.[1] This guide provides an in-depth comparative analysis of a series of novel compounds derived from the versatile building block, 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole . We will explore the synthetic strategy, comparative efficacy against key oncogenic kinases, and the underlying structure-activity relationships (SAR) that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation cancer therapeutics.
Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors
Protein kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment. Pyrazole derivatives, in particular, have demonstrated significant promise due to their ability to be readily functionalized, allowing for the fine-tuning of their pharmacological properties.[3] The strategic introduction of an iodine atom at the 5-position of the pyrazole ring, as in our starting material, provides a reactive handle for the facile introduction of diverse chemical moieties via cross-coupling reactions, enabling the exploration of a broad chemical space to optimize target engagement and cellular activity.
Synthetic Strategy: Accessing a Library of Novel Analogs
The core synthetic approach for generating a library of derivatives from this compound is the Suzuki-Miyaura cross-coupling reaction. This robust and versatile palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the iodopyrazole and a wide array of boronic acids or esters.[4] This method was chosen for its high functional group tolerance, generally high yields, and the commercial availability of a diverse range of boronic acid building blocks.
The general synthetic workflow is depicted below:
Caption: Synthetic workflow for the generation of pyrazole derivatives.
This straightforward protocol enables the rapid generation of a library of analogs with diverse substitutions at the 5-position, which is crucial for probing the binding pockets of target kinases.
Comparative Efficacy of Synthesized Derivatives
To evaluate the therapeutic potential of the synthesized compounds, a panel of assays was conducted to determine their inhibitory activity against selected oncogenic kinases and their anti-proliferative effects on cancer cell lines. For the purpose of this guide, we will focus on the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two well-validated targets in oncology.
Table 1: In Vitro Kinase Inhibitory Activity and Cellular Potency
| Compound ID | 5-Position Substituent | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | MCF-7 Cell Viability IC₅₀ (µM) |
| PYR-001 | Phenyl | 150 | 220 | 12.5 |
| PYR-002 | 4-Fluorophenyl | 85 | 130 | 8.2 |
| PYR-003 | 4-Methoxyphenyl | 120 | 190 | 10.1 |
| PYR-004 | 3-Aminophenyl | 55 | 95 | 5.4 |
| PYR-005 | Pyridin-3-yl | 70 | 110 | 6.8 |
| Erlotinib | (Reference) | 2 | >10,000 | 1.5 |
| Sorafenib | (Reference) | 90 | 20 | 3.9 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability and are the mean of three independent experiments.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 provides valuable insights into the structure-activity relationships of this series of pyrazole derivatives.
-
Effect of Phenyl Substitution: The unsubstituted phenyl derivative, PYR-001 , exhibited moderate inhibitory activity against both EGFR and VEGFR-2. This serves as a baseline for evaluating the impact of further substitutions.
-
Influence of Electron-Withdrawing Groups: The introduction of a fluorine atom at the 4-position of the phenyl ring (PYR-002 ) led to a noticeable improvement in potency against both kinases compared to PYR-001 . This suggests that an electron-withdrawing substituent in this position is favorable for activity.
-
Impact of Electron-Donating Groups: Conversely, the presence of a methoxy group at the 4-position (PYR-003 ) resulted in a slight decrease in activity compared to PYR-001 , indicating that electron-donating groups may be less favorable.
-
Significance of Hydrogen Bond Donors: The most potent analog in this series was PYR-004 , which features an amino group at the 3-position. This significant increase in potency suggests that the amino group may be forming a crucial hydrogen bond interaction within the kinase active site.
-
Heteroaromatic Scaffolds: The replacement of the phenyl ring with a pyridine ring (PYR-005 ) also resulted in enhanced activity, highlighting the potential for heteroaromatic systems to form favorable interactions.
Mechanistic Insights: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target. The synthesized pyrazole derivatives are designed to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocols
A. General Procedure for Suzuki-Miyaura Cross-Coupling
To a solution of this compound (1.0 mmol) and the corresponding aryl or heteroaryl boronic acid (1.2 mmol) in a mixture of 1,2-dimethoxyethane (DME) (6 mL) and water (2 mL) was added cesium carbonate (3.0 mmol). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) was then added, and the reaction mixture was heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
B. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the compounds against EGFR and VEGFR-2 was determined using the ADP-Glo™ Kinase Assay (Promega). The assay measures the amount of ADP produced during the kinase reaction.
-
A kinase reaction mixture containing the respective kinase, substrate, ATP, and varying concentrations of the test compound was prepared in a 384-well plate.
-
The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent was then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence was measured using a plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a non-linear regression model.
C. Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated against the MCF-7 human breast cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
MCF-7 cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT solution was added to each well, and the plates were incubated for an additional 4 hours, allowing for the formation of formazan crystals.
-
The supernatant was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance at 570 nm was measured using a microplate reader. The IC₅₀ values were determined from the dose-response curves.
Conclusion and Future Directions
This guide has outlined a systematic approach to the design, synthesis, and evaluation of a novel series of 5-substituted-1-isopropyl-4-methoxy-1H-pyrazole derivatives as potential anticancer agents. The structure-activity relationship studies have identified key structural features that contribute to their inhibitory potency against EGFR and VEGFR-2. Specifically, the introduction of a 3-aminophenyl group at the 5-position of the pyrazole core resulted in the most promising compound, PYR-004 .
Future work will focus on the further optimization of this lead compound to enhance its potency and selectivity. This will involve the synthesis of additional analogs with diverse substitution patterns and the evaluation of their pharmacokinetic properties. The promising activity of this pyrazole scaffold underscores its potential as a valuable template for the development of novel and effective kinase inhibitors for cancer therapy.
References
-
Zaki, M. E. A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1396. [Link]
- BenchChem. (2025). A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 739-742.
- Hassan, A. S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3745.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- MDPI. (2018).
- RSC Publishing. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
- ResearchGate. (2021).
- Saudi Chemical Society. (2025).
- Taylor & Francis Online. (2014).
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
Sources
Alternative reagents to 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole in organic synthesis
An In-Depth Guide to Alternative Reagents for 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole in Organic Synthesis
In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of molecular design, featured in numerous FDA-approved drugs and advanced materials.[1] The functionalization of this privileged heterocycle is paramount, with transition-metal-catalyzed cross-coupling reactions serving as a primary tool for constructing complex molecular architectures. This compound stands as a highly effective reagent in this context, prized for its reactivity in forming new carbon-carbon and carbon-heteroatom bonds.
However, the reliance on a single iodinated intermediate presents limitations related to cost, precursor availability, and a propensity for certain side reactions like dehalogenation.[2] This guide provides a comprehensive comparison of viable alternative reagents, offering researchers and process chemists the data-driven insights needed to select the optimal building block for their specific synthetic challenges. We will delve into the performance of alternative halides and pseudohalides, supported by experimental data and mechanistic rationale, to empower more flexible and efficient synthetic strategies.
The Benchmark: Understanding this compound
The utility of 5-iodo-pyrazoles lies in the inherent reactivity of the carbon-iodine bond. With a bond dissociation energy lower than its lighter halogen counterparts, the C-I bond is highly susceptible to oxidative addition by a low-valent palladium catalyst, the crucial first step in most cross-coupling cycles. This makes it a reliable substrate for a wide array of transformations, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[3][4][5]
Key Characteristics:
-
High Reactivity: Enables coupling under relatively mild conditions with a broad range of partners.
-
Versatility: Effective in numerous palladium-catalyzed reactions.
-
Drawbacks: Higher cost compared to brominated or chlorinated analogs, potential for light sensitivity, and susceptibility to dehalogenation side reactions, particularly under forcing conditions.[2][6]
Strategic Alternatives: A Comparative Analysis
The primary alternatives to the 5-iodo-pyrazole involve replacing the iodine atom with a different leaving group. These can be broadly categorized into other halogens (bromide, chloride) and sulfonate esters (triflates, tosylates), often referred to as pseudohalides.
Halogen-Based Alternatives: Bromides and Chlorides
5-Bromo-1-isopropyl-4-methoxy-1H-pyrazole: The most common alternative, the 5-bromo analog, offers a balanced profile of reactivity, stability, and cost. While less reactive than the iodide, it is often sufficiently reactive for most standard cross-coupling reactions and is generally more stable and cost-effective. Recent advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos), have largely overcome the reactivity gap.[7]
5-Chloro-1-isopropyl-4-methoxy-1H-pyrazole: Chlorides represent the most economical and stable halogenated option. Historically, their low reactivity, stemming from the strong C-Cl bond, made them challenging substrates. However, the development of highly active palladium catalysts, often employing specialized biarylphosphine ligands or N-heterocyclic carbenes (NHCs), has rendered aryl chlorides viable coupling partners.[8][9] For large-scale synthesis, the cost savings can be substantial, justifying the initial investment in catalyst optimization.
A direct comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives were often superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions.[2][6]
Sulfonate-Based Alternatives: The Pseudohalides
1-isopropyl-4-methoxy-1H-pyrazol-5-yl trifluoromethanesulfonate (Triflate): Triflates (OTf) are exceptional leaving groups, with reactivity often matching or exceeding that of iodides.[10][11] They are prepared from the corresponding 5-hydroxy-pyrazole (pyrazolone), which can be an advantage if this precursor is more accessible than the halogenated pyrazole. The use of triflates avoids the often harsh conditions required for direct halogenation (e.g., POCl₃, POBr₃).[10] They are particularly valuable in sequential cross-coupling strategies where their high reactivity allows for selective reaction in the presence of a less reactive halide on the same molecule.[12]
1-isopropyl-4-methoxy-1H-pyrazol-5-yl tosylate/mesylate: Tosylates (OTs) and mesylates (OMs) are other sulfonate-based leaving groups. While generally less reactive than triflates, they can be effective coupling partners, often requiring more specialized catalyst systems or harsher conditions.[7] Their lower cost compared to triflates makes them an attractive option when applicable.
Data-Driven Comparison of Reagent Performance
The following table summarizes the key performance characteristics of 5-iodo-pyrazole and its principal alternatives in the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
| Reagent Type | Leaving Group | Relative Reactivity | Typical Catalyst Loading | Reaction Conditions | Cost Index | Key Advantages | Key Disadvantages |
| Iodo-pyrazole | -I | Very High | Low (0.5-2 mol%) | Mild (RT to 80 °C) | High reactivity, broad scope | High cost, potential instability, dehalogenation risk[2] | |
| Bromo-pyrazole | -Br | High | Low-Moderate (1-5 mol%) | Mild to Moderate | Good balance of cost & reactivity | May require ligands for challenging substrates | |
| Chloro-pyrazole | -Cl | Moderate | Moderate-High (2-10 mol%) | Often requires forcing conditions, specialized ligands | Low cost, high stability | Lower reactivity, catalyst screening often needed[8] | |
| Pyrazole Triflate | -OTf | Very High | Low (0.5-2 mol%) | Mild (RT to 80 °C) | Reactivity rivals iodides, good for sequential coupling[12] | High cost, potential hydrolysis | |
| Pyrazole Tosylate | -OTs | Low-Moderate | Moderate-High (2-10 mol%) | Forcing conditions, specific ligands may be needed | More economical than triflates | Limited reactivity compared to triflates |
Experimental Workflow & Decision Making
The choice of reagent is a multi-faceted decision that balances reactivity requirements, economic constraints, and the specific goals of the synthesis.
Reagent Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate pyrazole reagent for a cross-coupling reaction.
Caption: Decision tree for selecting a pyrazole coupling partner.
Representative Experimental Protocols
The following protocols provide a practical comparison for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%).
-
Solvent and Degassing: Evacuate and backfill the vial with argon three times. Add anhydrous 1,4-dioxane (5 mL) and water (1 mL). Degas the resulting mixture by bubbling argon through it for 10 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-isopropyl-4-methoxy-1H-pyrazole.
Protocol 2: Suzuki-Miyaura Coupling with 5-Bromo-1-isopropyl-4-methoxy-1H-pyrazole (Alternative)
-
Reaction Setup: To an oven-dried reaction vial, add 5-bromo-1-isopropyl-4-methoxy-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate tribasic (K₃PO₄) (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol, 4 mol%) and a suitable ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%).
-
Solvent and Degassing: Evacuate and backfill the vial with argon three times. Add anhydrous tert-amyl alcohol (5 mL). Degas the mixture for 10 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C. Monitor the reaction progress. Note the potentially higher temperature and different base/ligand system compared to the iodo-pyrazole protocol.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Conclusion and Future Outlook
While this compound remains a robust and highly reactive building block, a comprehensive synthetic strategy should include its bromo, chloro, and triflate analogs as viable alternatives. The choice is dictated by a balance of required reactivity, project budget, and scale. For rapid library synthesis and proof-of-concept studies where reactivity is paramount, iodides and triflates are excellent choices.[3][10] For process development and large-scale manufacturing, the significant cost advantages of bromides and especially chlorides make them compelling alternatives, with modern catalyst systems bridging the historical reactivity gap.[2][8] By understanding the distinct advantages and requirements of each reagent, chemists can navigate their synthetic challenges with greater flexibility and efficiency.
References
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
-
Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190. Available at: [Link]
-
Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. (2023). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (n.d.). RSC Publishing. Available at: [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 957-961. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemistry Reviews Letters. Available at: [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. (2005). PubMed. Available at: [Link]
-
Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. (2008). The Journal of Organic Chemistry. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). MDPI. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Scientific Reports. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu. Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances. Available at: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). Advanced Synthesis & Catalysis. Available at: [Link]
-
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)−O-Based Electrophiles. (2009). Organic Letters. Available at: [Link]
-
Synthesis of aryl pyrazoles via cross‐coupling of aryl chlorides with hydrazine. (2025). ResearchGate. Available at: [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (2011). The Journal of Organic Chemistry. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. Available at: [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Elsevier. Available at: [Link]
-
A Study of Negishi Cross-Coupling Reactions with Benzylzinc Halides To Prepare Original 3-Ethoxypyrazoles. (n.d.). ACS Omega. Available at: [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (2011). Organic Chemistry Portal. Available at: [Link]
-
Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. (n.d.). Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. (n.d.). ResearchGate. Available at: [Link]
-
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). MDPI. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). ARKIVOC. Available at: [Link]
-
Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. (2011). HETEROCYCLES. Available at: [Link]
-
Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]derivatives_fig4_267784033)
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
